Technical Documentation Center

2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
  • CAS: 1781627-89-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Tetrahydroindazole (THI) Amines | CAS Registry Number: 1781627-89-1[1] Executive Summary & Structural Causality In mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: Tetrahydroindazole (THI) Amines | CAS Registry Number: 1781627-89-1[1]

Executive Summary & Structural Causality

In modern medicinal chemistry, the transition from planar, fully aromatic ring systems to partially saturated scaffolds is a proven strategy to escape "flatland" and improve the physicochemical properties of drug candidates. 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS: 1781627-89-1) represents a highly versatile, sp³-enriched building block[1].

As a Senior Application Scientist, I frequently encounter lead optimization programs halted by the poor aqueous solubility and high crystal lattice energies typical of fully aromatic indazoles. By saturating the six-membered ring to form a 4,5,6,7-tetrahydroindazole (THI) core, we disrupt molecular planarity. This structural morphing significantly lowers the melting point and enhances thermodynamic solubility without sacrificing the critical hydrogen-bond acceptor geometry of the pyrazole moiety [2]. Furthermore, the primary amine at the 5-position serves as a critical basic center, enabling electrostatic interactions (e.g., salt bridges) with target proteins, a feature that has been successfully exploited in the development of highly selective Sigma-2 receptor ligands and Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[3].

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine. The data reflects the inherent advantages of the THI scaffold in maintaining drug-likeness.

ParameterValueCausality & Pharmacological Significance
Molecular Weight 165.24 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for downstream derivatization (e.g., reductive amination or amide coupling)[4].
Molecular Formula C₉H₁₅N₃Saturation adds hydrogen atoms, increasing the fraction of sp³ carbons (Fsp³), which correlates with clinical success and lower toxicity.
Topological Polar Surface Area (TPSA) ~41.5 ŲIdeal for central nervous system (CNS) penetration. TPSA < 90 Ų is generally required to cross the blood-brain barrier[2].
Predicted pKa (Amine) ~9.0 - 9.5The basic aliphatic amine ensures the molecule is protonated at physiological pH (7.4), enhancing aqueous solubility and target engagement[5].
LogP (Lipophilicity) ~1.2 - 1.8Moderate lipophilicity balances aqueous solubility with lipid membrane permeability, avoiding the promiscuity associated with highly lipophilic compounds[2].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the characterization of this THI-amine must rely on self-validating protocols. Below are the step-by-step methodologies for determining its two most critical properties: pKa and thermodynamic solubility.

Protocol A: Potentiometric Determination of pKa

Causality for Method Selection: The aliphatic amine at the 5-position lacks a strong chromophore that changes absorption upon protonation. Therefore, UV-Vis spectrophotometric titration is unreliable. Potentiometric titration is the gold-standard alternative [6].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mmol of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in 50 mL of a 50% methanol-water co-solvent system (to prevent precipitation of the un-ionized free base at high pH)[6].

  • Titration: Titrate the solution with standardized 0.1 N aqueous KOH in 0.5 mL increments using an automated titrator [5].

  • Data Acquisition: Record the pH only after the drift is < 0.001 pH units/min, ensuring thermodynamic equilibrium.

  • Self-Validation System:

    • Internal Control: Prior to the sample, titrate a known reference standard (e.g., benzylamine, literature pKa 9.33). The system is validated only if the reference pKa is recovered within ±0.05 log units.

    • Algorithmic Validation: Calculate the pKa using the Henderson-Hasselbalch equation at each titration point. The calculated pKa must remain constant (variance < 0.05) across the 20% to 80% neutralization range. A drifting pKa indicates compound precipitation or overlapping ionization events, invalidating the run[5].

Protocol B: Thermodynamic Solubility and Mass-Balance Validation

Causality for Method Selection: Kinetic solubility (DMSO spike method) often overestimates solubility by forming supersaturated or amorphous states. Thermodynamic shake-flask solubility reflects the true equilibrium between the crystalline solid and the aqueous phase, which is critical for late-stage lead optimization[7].

Step-by-Step Methodology:

  • Equilibration: Add an excess of solid 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (approx. 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Seal the vial and incubate at 37 °C with orbital shaking at 300 rpm for 24 hours[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Quantification: Analyze the filtrate via LC-MS/MS against a multi-point calibration curve.

  • Self-Validation System:

    • Mass-Balance & Solid-State Check: Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). The assay is only valid if the XRPD pattern matches the starting material, proving the compound did not convert to a less soluble hydrate or polymorph during the assay.

    • Linearity Check: Inject the supernatant at two distinct dilution factors (e.g., 1:10 and 1:100). The back-calculated concentrations must agree within 5%, proving the detector response is within the linear dynamic range.

Pharmacological Workflow & Visualization

The 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold is frequently utilized in hit-to-lead campaigns. By functionalizing the primary amine via reductive amination or amide coupling, researchers can generate libraries of potent ligands. For example, coupling this scaffold with diverse lipophilic tails has yielded highly potent Sigma-2 receptor ligands (pKi > 7.8 M) with excellent microsomal stability [4].

Below is the logical workflow detailing the integration of the THI scaffold into a drug discovery pipeline.

Workflow A Aromatic Indazole Hit (Poor Solubility / High Planarity) B Scaffold Morphing (Ring Saturation & sp3 Enrichment) A->B C Tetrahydroindazole (THI) Core (CAS: 1781627-89-1) B->C D Physicochemical Profiling (Potentiometric pKa, Shake-Flask Solubility) C->D E In Vitro ADME Assays (Microsomal Stability, Permeability) D->E F Lead Candidate Selection (e.g., Sigma-2 Ligands / ITK Inhibitors) E->F

Caption: Physicochemical optimization workflow transitioning from aromatic indazoles to THI scaffolds.

Conclusion

The physicochemical profile of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine makes it a highly privileged scaffold in modern drug discovery. By strategically utilizing the sp³-rich tetrahydroindazole core, researchers can overcome the solubility and permeability bottlenecks traditionally associated with flat, aromatic heterocycles. When characterized through rigorous, self-validating protocols like potentiometric titration and thermodynamic mass-balance solubility, this compound provides a reliable foundation for developing targeted therapeutics, particularly in the realms of kinase inhibition and CNS receptor modulation.

References

  • NextSDS Chemical Database 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS Number 1781627-89-1) URL:[Link][1]

  • American Chemical Society (ACS Publications) Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors URL:[Link][2]

  • National Institutes of Health (PubMed Central) Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands URL:[Link][3]

  • ResearchGate Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25°C URL:[Link][6]

  • Asian Journal of Pharmaceutical Analysis Determination of Dissociation Constant (PKA) of Enalapril maleate by Electromagnetic Instrument Based Method URL:[Link][5]

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Characterization and NMR Spectra of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Abstract The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This in-depth technical guide focuses on the comprehen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This in-depth technical guide focuses on the comprehensive structural characterization of a specific derivative, 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine. Due to the absence of directly published experimental data for this exact molecule, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis. We will delve into the expected outcomes from mass spectrometry, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed, field-proven insights into the causality behind experimental choices for unambiguous structure elucidation.

Introduction and Molecular Overview

Indazole derivatives are a significant class of heterocyclic compounds, with the 2H-indazole tautomer being a key component in various pharmaceuticals.[1] The partial saturation of the benzene ring to form a 4,5,6,7-tetrahydro-2H-indazole system introduces conformational flexibility and a three-dimensional structure that can be pivotal for molecular recognition by biological targets.[2] The title compound, 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, combines this core with methyl and amine functionalities, making it a valuable building block for drug discovery.

A definitive structural characterization is paramount. This guide will focus on a multi-technique approach, with a strong emphasis on NMR spectroscopy, to confirm the molecular structure and assign all proton and carbon signals.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignments, the following standardized numbering system will be used throughout this guide:

Caption: Molecular structure of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine with IUPAC numbering.

Plausible Synthetic Pathway

While a specific synthesis for this molecule is not detailed in the provided search results, a common and effective method for creating the tetrahydroindazole core involves the condensation of a 1,3-dicarbonyl compound, or its equivalent, with a substituted hydrazine.[3][4] A plausible route to the target compound could start from 4-aminocyclohexanone.

synthesis_workflow start 4-Aminocyclohexanone derivative step1 Reaction with 1-methylhydrazine start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular cyclization and aromatization of the pyrazole ring intermediate1->step2 product 2,3-dimethyl-4,5,6,7-tetrahydro- 2H-indazol-5-amine step2->product

Caption: Proposed synthetic workflow for the target molecule.

This approach offers a convergent and efficient pathway to the desired scaffold. Purification would typically be achieved through column chromatography followed by recrystallization or salt formation.

Comprehensive Structural Elucidation

A combination of mass spectrometry and NMR spectroscopy is essential for the unambiguous structural confirmation of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For our target molecule (C₉H₁₅N₃), high-resolution mass spectrometry (HRMS) is the gold standard.

  • Expected Molecular Ion: The calculated monoisotopic mass is 165.1266 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 166.1344.

  • Fragmentation Pattern: While detailed fragmentation is difficult to predict without experimental data, common fragmentation pathways for similar structures involve the loss of methyl groups, the amine group, and cleavage of the saturated ring. These fragmentation patterns can provide additional structural confirmation.[5][6]

1D NMR Spectroscopy: The Foundation of Structure

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. The predicted chemical shifts below are based on data from analogous tetrahydroindazoles and substituted aminocyclohexanes.[7][8]

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • N-CH₃ and C-CH₃ (2.0 - 3.5 ppm): Two distinct singlets, each integrating to 3H, are expected for the two methyl groups. The N-methyl group (at N2) is anticipated to be slightly downfield compared to the C-methyl group (at C3) due to the direct attachment to the electronegative nitrogen atom.

  • Saturated Ring Protons (1.5 - 3.0 ppm): The protons on the tetrahydro- portion of the ring (C4, C5, C6, C7) will appear as complex multiplets due to diastereotopicity and overlapping signals.

    • C5-H (~2.8 - 3.2 ppm): The methine proton at the C5 position, bearing the amino group, is expected to be the most downfield of the saturated ring protons.

    • C4-H₂ and C7-H₂ (~2.2 - 2.8 ppm): The methylene protons adjacent to the pyrazole ring will likely be in this region.

    • C6-H₂ (~1.7 - 2.1 ppm): The methylene protons at the C6 position are expected to be the most upfield in the saturated ring.

  • NH₂ Protons (variable): The two protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.

3.2.2. ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • Pyrazole Ring Carbons (110 - 150 ppm):

    • C3 and C7a (quaternary): These carbons are expected in the range of 140-150 ppm.

    • C3a (CH): This methine carbon, part of the saturated ring, will be significantly upfield compared to the aromatic carbons.

  • Saturated Ring Carbons (20 - 55 ppm):

    • C5 (CH): The carbon bearing the amino group is expected around 45-55 ppm.

    • C4, C6, C7 (CH₂): These methylene carbons will appear in the 20-35 ppm range.

  • Methyl Carbons (10 - 35 ppm):

    • N-CH₃: The N-methyl carbon will likely be in the 30-35 ppm range.

    • C-CH₃: The C-methyl carbon is expected to be more upfield, around 10-15 ppm.

2D NMR Spectroscopy: Unambiguous Connectivity

While 1D NMR provides essential data, 2D NMR experiments are required for the definitive assignment of all signals and to confirm the overall structure.

nmr_workflow nmr_1d 1D NMR (¹H, ¹³C, DEPT) cosy ¹H-¹H COSY nmr_1d->cosy Proton-Proton Correlations hsqc ¹H-¹³C HSQC nmr_1d->hsqc Direct C-H Correlations hmbc ¹H-¹³C HMBC cosy->hmbc hsqc->hmbc Long-Range C-H Correlations structure Final Structure Confirmation hmbc->structure

Caption: Workflow for NMR-based structure elucidation.

3.3.1. COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, COSY is invaluable for tracing the connectivity within the saturated ring. Expected correlations include:

  • C4-H₂ with C5-H

  • C5-H with C6-H₂

  • C6-H₂ with C7-H₂

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (CH, CH₂, and CH₃).

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the molecular puzzle. Critical HMBC correlations to look for would be:

  • N-CH₃ protons to C3 and N1: Confirming the methyl group is on N2.

  • C-CH₃ protons to C3 and C3a: Confirming the methyl group is on C3.

  • C4-H₂ protons to C3a, C5, and C7a: Linking the saturated ring to the pyrazole core.

  • C7-H₂ protons to C3a and C7a: Further confirming the ring fusion.

  • C5-H proton to C4 and C6: Confirming the position of the amino-bearing methine.

Summary of Predicted Spectroscopic Data

The following tables consolidate the predicted NMR data for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.3 - 3.6 s 3H N2-CH₃
~2.1 - 2.4 s 3H C3-CH₃
~2.8 - 3.2 m 1H C5-H
~2.5 - 2.8 m 2H C7-H₂
~2.2 - 2.5 m 2H C4-H₂
~1.7 - 2.1 m 2H C6-H₂

| Variable | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) DEPT Assignment
~145 - 150 C C3
~140 - 145 C C7a
~115 - 120 C C3a
~45 - 55 CH C5
~30 - 35 CH₃ N2-CH₃
~28 - 34 CH₂ C7
~25 - 30 CH₂ C4
~20 - 25 CH₂ C6

| ~10 - 15 | CH₃ | C3-CH₃ |

Standard Experimental Protocols

To ensure high-quality, reproducible data, the following general protocols are recommended.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for labile protons like those of the amine group.[9]

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy: Standard pulse programs for COSY, HSQC, and HMBC should be used. Optimization of parameters such as spectral widths and acquisition times may be necessary to achieve good resolution.

Conclusion

While direct experimental data for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is not yet publicly available, this guide provides a robust, predictive framework for its structural characterization. By employing a combination of mass spectrometry and a suite of 1D and 2D NMR experiments, researchers can confidently elucidate and confirm the structure of this and other related tetrahydroindazole derivatives. The insights and predicted data herein serve as a valuable reference for scientists in the field of synthetic and medicinal chemistry.

Sources

Foundational

in vivo pharmacokinetics of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Novel Tetrahydro-2H-Indazol-5-Amine Derivatives Disclaimer: Specific in vivo pharmacokinetic data for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Novel Tetrahydro-2H-Indazol-5-Amine Derivatives

Disclaimer: Specific in vivo pharmacokinetic data for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is not publicly available. This guide provides a comprehensive, technically-grounded framework for conducting such a study, using established methodologies and representative data for a novel chemical entity within this class.

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1][2] Understanding the in vivo pharmacokinetics (PK) of new indazole-based chemical entities is a critical step in the drug development pipeline, bridging the gap between discovery and clinical trials.[3][4] This guide outlines the essential principles and a detailed, field-proven protocol for the in vivo pharmacokinetic evaluation of novel tetrahydro-2H-indazol-5-amine derivatives, exemplified by the hypothetical compound 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine. We will delve into the causality behind experimental choices, from preclinical study design and bioanalytical method development to data interpretation, providing researchers and drug development professionals with a robust framework for their investigations.

The Significance of In Vivo Pharmacokinetic Profiling

In vivo pharmacokinetic studies are fundamental to understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[5][6][7] These studies provide crucial data on a compound's bioavailability, clearance, half-life, and volume of distribution. This information is paramount for:

  • Efficacy and Safety Assessment: Establishing a clear relationship between the administered dose, the resulting drug concentration in the body, and the observed pharmacological effect and potential toxicity.[3][8]

  • Dosage Regimen Design: Guiding the selection of appropriate dose levels and dosing intervals for subsequent preclinical and clinical studies.[5][9]

  • Human PK Prediction: Using data from animal models to extrapolate and predict the pharmacokinetic profile in humans, often employing allometric scaling or physiologically-based pharmacokinetic (PBPK) modeling.[4]

  • Lead Optimization: Identifying metabolic liabilities of a compound and guiding medicinal chemistry efforts to improve its pharmacokinetic properties.[10]

Preclinical In Vivo Study Design: A Step-by-Step Protocol

The design of an in vivo PK study must be meticulously planned to yield clear and interpretable data.[5] Rodent models, such as rats or mice, are commonly used in early-stage drug discovery due to their well-characterized physiology and ethical considerations.[3][8][11]

Animal Model Selection and Rationale

For this hypothetical study, we will utilize male Sprague Dawley rats (n=3-5 per group). This strain is widely used in pharmacokinetic studies due to its historical data availability and ease of handling.[9]

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[3][4] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[3]

Experimental Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine following a single intravenous (IV) and oral (PO) administration in Sprague Dawley rats.

Materials:

  • Test compound: 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague Dawley rats (250-300g) with jugular vein catheters

  • Syringes, gavage needles, and blood collection tubes (e.g., K2-EDTA)

Procedure:

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Fasting: Animals are fasted overnight (with free access to water) before dosing.

  • Dosing:

    • IV Group: Administer the test compound at a dose of 2 mg/kg via the jugular vein catheter.

    • PO Group: Administer the test compound at a dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following time points:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until bioanalysis.

Experimental Workflow Diagram

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting iv_dosing Intravenous (IV) Dosing (2 mg/kg) fasting->iv_dosing po_dosing Oral (PO) Dosing (10 mg/kg) fasting->po_dosing blood_collection Serial Blood Collection iv_dosing->blood_collection po_dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation storage Sample Storage at -80°C plasma_separation->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion PO Oral Dose GI_Tract GI Tract PO->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Absorption Tissues Tissues Systemic_Circulation->Tissues Liver Liver Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound CAS: 1781627-89-1 Molecular Formula: C9H15N3 Executive Summary & Structural Rationale In modern medicinal chemistry, the tetrah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound CAS: 1781627-89-1 Molecular Formula: C9H15N3

Executive Summary & Structural Rationale

In modern medicinal chemistry, the tetrahydroindazole scaffold has emerged as a highly privileged pharmacophore, capable of addressing diverse biological targets ranging from kinases to central nervous system (CNS) receptors. Specifically, 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine represents a highly optimized building block.

The structural logic behind utilizing this specific derivative is threefold:

  • Tautomeric Locking: Unsubstituted indazoles suffer from rapid 1H/2H tautomerism, which complicates structure-activity relationship (SAR) tracking and NMR characterization. The 2,3-dimethylation strictly locks the pyrazole ring in the 2H-configuration, ensuring a single, predictable vector for target binding.

  • Lipophilic Tuning: The addition of the methyl groups enhances the overall lipophilicity (LogP) of the core, a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted therapies.

  • C5 Amine Vectoring: The primary amine positioned at C5 of the saturated cyclohexane ring provides a highly nucleophilic, stereochemically accessible handle. This allows for rapid diversification via reductive amination or amide coupling, projecting functional groups into solvent-exposed channels of target proteins.

Application I: Development of Sigma-2 Receptor Ligands

The Sigma-2 receptor has gained significant traction as a biomarker for tumor proliferation and a target for neurodegenerative diseases. Recent SAR studies have demonstrated that adding a dibasic amine to the C5 position of the tetrahydroindazole core drastically improves both potency and selectivity for the Sigma-2 receptor over the Sigma-1 isoform .

The 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine serves as the ideal precursor. The primary amine can be functionalized with substituted benzyl or alkyl groups to satisfy the Sigma-2 pharmacophore, which requires a basic nitrogen paired with a hydrophobic pocket-binding moiety.

Protocol 1: Reductive Amination for Sigma-2 Ligand Synthesis

This protocol details the functionalization of the C5 amine to generate a secondary/tertiary amine probe.

Rationale & Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4) because STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. 1,2-Dichloroethane (DCE) is utilized instead of Dichloromethane (DCM) due to its higher boiling point, which allows for mild heating if steric hindrance slows imine formation.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (1.0 equiv, 0.5 mmol) and the target aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 equiv) in anhydrous DCE (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Note: The mild acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the C5 amine without fully protonating the amine itself. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking. Stir the suspension at room temperature for 12 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting mass [M+H]+ 166.1 and the appearance of the product mass confirms complete reduction.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and decompose excess STAB. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in DCM with 0.1% Triethylamine to prevent streaking of the basic amine).

G A 2,3-Dimethyl-4,5,6,7-tetrahydro- 2H-indazol-5-amine C Imine Formation (DCE, AcOH cat.) A->C B Hydrophobic Aldehyde (Sigma-2 Pharmacophore) B->C D Selective Reduction (STAB, RT, 12h) C->D E Aqueous Workup (NaHCO3 Quench) D->E F Sigma-2 Receptor Ligand (Purified API) E->F

Workflow for the synthesis of Sigma-2 receptor ligands via selective reductive amination.

Application II: ATP-Competitive Kinase Inhibitors (CDK2 / ITK)

Tetrahydroindazoles are widely recognized as bioisosteres of the purine ring found in ATP. They act as potent Type I kinase inhibitors by binding to the highly conserved hinge region of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-2 Inducible T-Cell Kinase (ITK) .

When utilizing 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, the pyrazole core establishes critical hydrogen bonds with the kinase hinge backbone. Simultaneously, the C5 amine acts as an ideal synthetic vector to attach bulky, solvent-exposed functional groups (via amide or urea linkages) that enhance target selectivity and aqueous solubility.

Protocol 2: Amide Coupling for Solvent-Channel Vectoring

This protocol details the acylation of the C5 amine to generate kinase inhibitor libraries.

Rationale & Causality: HATU is chosen as the coupling reagent because it generates a highly reactive HOAt ester, which efficiently overcomes the steric bulk often associated with complex carboxylic acids used in kinase inhibitor design. A 5% aqueous LiCl wash is incorporated during workup; DMF is highly miscible with water, but LiCl significantly increases the ionic strength of the aqueous phase, pulling residual DMF out of the organic layer and preventing emulsion formation.

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial, dissolve the target carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active ester.

  • Coupling: Add 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (1.0 equiv) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Validation (In-Process): TLC (10% MeOH/DCM) using ninhydrin stain. The disappearance of the primary amine (which stains bright purple/pink) indicates reaction completion.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash the organic layer sequentially with water (2 x 10 mL) and 5% aqueous LiCl solution (2 x 10 mL) to remove DMF and DIPEA salts.

  • Isolation: Dry the organic layer over MgSO4, filter, and evaporate. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final kinase inhibitor as a TFA salt.

G Mitogen Mitogenic Signals CyclinE Cyclin E Accumulation Mitogen->CyclinE CDK2 CDK2 / Cyclin E Complex (Active Kinase) CyclinE->CDK2 Rb Rb Protein Phosphorylation CDK2->Rb E2F E2F Transcription Factor Release Rb->E2F SPhase G1 to S Phase Transition (Cell Proliferation) E2F->SPhase Inhibitor Tetrahydroindazole Amide (ATP-Competitive Inhibitor) Inhibitor->CDK2

CDK2/Cyclin E pathway modulation by ATP-competitive tetrahydroindazole inhibitors.

Application III: Dopaminergic Agents and Ergoline Mimics

Historically, the 5-amino-4,5,6,7-tetrahydroindazole framework was identified as a partial structural mimic of the rigid tetracyclic ergoline alkaloid system (specifically mimicking the C and D rings of ergoline). Alkylation of the C5 amine yields compounds with potent dopaminergic activity, acting as D2 receptor agonists . The 2,3-dimethyl substitution profile further rigidifies the structure, preventing oxidative degradation pathways common to unsubstituted indazoles in hepatic microsomes, thereby increasing the biological half-life of these neurological probes.

Quantitative Data: Pharmacological Profiles of C5-Substituted Derivatives

To guide structural design, the following table summarizes the physicochemical and pharmacological impact of modifying the C5 amine of the tetrahydroindazole core, demonstrating the versatility of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine as a central scaffold.

C5 Amine ModificationPrimary TargetBinding Affinity / PotencyAqueous Solubility (PBS)Primary Therapeutic Application
Dibasic Alkyl Amine Sigma-2 ReceptorpKi = 7.8 (Highly Selective)2.4 mMOncology / Chemical Probes
Aminopyrimidine Urea CDK2 / Cyclin EIC50 < 50 nM0.8 mMCell Cycle Arrest / Anti-cancer
N-di-n-propyl Dopamine D2 ReceptorEC50 ~ 100 nM1.2 mMNeurological Disorders
Unsubstituted (Primary) N/A (Building Block)N/A> 5.0 mMPrecursor / API Intermediate

Data synthesized from established medicinal chemistry SAR studies on tetrahydroindazole scaffolds , , .

References

  • Iyamu, I. D., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248–1256. URL:[Link]

  • Lee, J. C., et al. (2019). "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." National Institutes of Health (PMC). URL:[Link]

  • McQuaid, L. A., et al. (1989). "Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity." Journal of Medicinal Chemistry, 32(10), 2388-2396. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole." PubChem. URL:[Link]

Application

Application Note: Advanced Purification Techniques for 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine Intermediates

Target Audience: Synthetic chemists, process engineers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling Derivatives of 4,5,6,7-tetrahydro-2H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, process engineers, and drug discovery scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

Derivatives of 4,5,6,7-tetrahydro-2H-indazol-5-amine are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., Interleukin-2 Inducible T-Cell Kinase[ITK] inhibitors)[1]. However, the isolation of the specific 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine intermediate presents a triad of purification bottlenecks:

  • Regioisomerism: Alkylation or cyclization during indazole synthesis typically yields a mixture of 1,3-dimethyl and 2,3-dimethyl regioisomers[2].

  • Ionizable Basicity: The primary amine at the C5 position interacts strongly with Brønsted acidic silanols on standard silica gel, causing severe chromatographic tailing and yield loss[3].

  • Chirality: The C5 carbon is a stereocenter, requiring enantiomeric resolution for targeted biological efficacy[1].

To engineer a robust purification pipeline, we must first define the physicochemical boundaries of the target molecule (Table 1).

Table 1: Physicochemical Profile & Separation Implications
ParameterValue (Approx.)Purification Implication
Molecular Weight 165.24 g/mol Highly volatile in high-vacuum systems; avoid prolonged drying at elevated temperatures.
pKa (Conjugate Acid) ~9.5 - 10.0Easily protonated. Requires pH > 11 for complete free-base extraction.
LogP (Free Base) 1.2 - 1.5Moderately lipophilic. Partitions well into DCM or EtOAc when unprotonated.
H-Bond Donors/Acceptors 2 / 3Prone to strong hydrogen bonding; necessitates modified stationary phases for chromatography.

Strategic Purification Workflow

The purification of this intermediate cannot be achieved efficiently in a single step. Instead, a sequential workflow exploiting orthogonal physical properties (pKa, solubility, hydrophobicity, and spatial arrangement) is required.

Workflow Crude Crude Reaction Mixture (Isomers + Byproducts) Ext Acid-Base Extraction (pH-Driven Partitioning) Crude->Ext Cryst Selective Crystallization (Regioisomer Separation) Ext->Cryst Flash Flash Chromatography (Amine-Modified Silica) Cryst->Flash Chiral Chiral SFC (Enantiomeric Resolution) Flash->Chiral

Fig 1. Sequential purification workflow for 2,3-dimethyl-THI-5-amine intermediates.

Phase 1: Acid-Base Extraction & Regioisomer Separation

Causality & Logic: Initial crude mixtures contain unreacted neutral starting materials and non-basic byproducts. By lowering the pH, the C5 amine is protonated, shifting its solubility entirely to the aqueous phase. After washing away neutral impurities, the aqueous layer is basified to precipitate or extract the free base. Subsequently, the 1,3-dimethyl and 2,3-dimethyl regioisomers exhibit different hydration energies and solubilities due to the position of the methyl group relative to the indazole nitrogen lone pairs. Mixed-solvent crystallization leverages these differences to isolate the desired 2,3-isomer[2].

Protocol 3.1: pH-Driven Partitioning and Crystallization
  • Dissolution: Dissolve 10 g of crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add 100 mL of 1M HCl (aq). Stir vigorously for 15 minutes. Separate the phases.

    • Self-Validation: Spot both phases on a TLC plate and stain with Ninhydrin. A deep purple spot in the aqueous phase confirms the successful capture of the primary amine.

  • Organic Wash: Wash the aqueous phase with an additional 50 mL of EtOAc to remove residual neutral lipophilic impurities. Discard organic layers.

  • Basification: Cool the aqueous phase in an ice bath (0-5 °C). Slowly add 2M NaOH (aq) dropwise until the pH reaches 11.5 (verify with pH paper). The solution will turn cloudy as the free base precipitates.

  • Free-Base Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 75 mL). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude isomer mixture.

  • Selective Crystallization: Dissolve the crude free base in a minimal amount of hot Ethanol (approx. 3 mL/g). Slowly add warm Water dropwise until the solution becomes slightly turbid. Allow the mixture to cool to room temperature slowly, then transfer to a 4 °C refrigerator for 12 hours.

  • Filtration: Filter the resulting crystals. The 2,3-dimethyl isomer preferentially crystallizes under these aqueous-ethanolic conditions due to its distinct hydrogen-bonding network[2].

Phase 2: Flash Chromatography for Ionizable Amines

Causality & Logic: Standard silica gel contains acidic silanol groups (Si-OH) that act as Brønsted acids. When the basic C5 amine passes through, it undergoes an acid-base interaction, sticking to the column and causing severe band-broadening (tailing)[3]. To circumvent this, we utilize amine-functionalized silica (NH₂-silica). The bonded amine groups on the stationary phase neutralize the acidic silanols, providing a basic surface environment. This allows the target basic amine to elute sharply based strictly on hydrophobic/polar partitioning rather than ionic binding[3].

Chromatography Amine Basic C5-Amine Silica Standard Silica (Acidic) Silanol Binding & Tailing Amine->Silica Brønsted Acid-Base Interaction ModSilica Amine-Functionalized Silica Reversible Partitioning Amine->ModSilica Hydrophobic/Polar Partitioning

Fig 2. Stationary phase selection logic for basic tetrahydroindazole amines.

Protocol 4.1: Amine-Modified Flash Chromatography
  • Column Selection: Equip an automated flash chromatography system with an Amine-functionalized (KP-NH or equivalent) silica cartridge.

  • Sample Loading: Dry-load the crystallized product onto a small amount of Celite or NH₂-silica, or inject as a concentrated solution in DCM.

  • Solvent System: Avoid basic modifiers (like Triethylamine) as the column is already basic. Use a standard Hexane/EtOAc gradient.

Table 2: Optimized Flash Chromatography Gradient (NH₂-Silica)
Column Volumes (CV)% Hexane% Ethyl AcetatePurpose
0.0 - 2.090%10%Isocratic hold to elute non-polar trace impurities.
2.0 - 10.090% -> 40%10% -> 60%Linear gradient. The target amine typically elutes around 45% EtOAc.
10.0 - 12.040%60%Column flush to ensure complete recovery.

Self-Validation: Monitor UV absorbance at 254 nm and 280 nm. The peak should be highly symmetrical (Asymmetry factor < 1.2). Collect fractions and verify purity via LC-MS.

Phase 3: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality & Logic: Because the C5 position is a stereocenter, the isolated product is a racemic mixture of (R) and (S) enantiomers. Traditional chiral HPLC is solvent-intensive and often suffers from poor resolution for basic amines. Supercritical Fluid Chromatography (SFC) utilizing supercritical CO₂ as the primary mobile phase is the industry standard for resolving tetrahydroindazole derivatives[1]. The addition of a basic modifier (Diethylamine, DEA) to the alcoholic co-solvent suppresses any residual non-specific interactions on the chiral stationary phase.

Protocol 5.1: Preparative SFC Resolution
  • Sample Preparation: Dissolve the purified racemic 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in Methanol at a concentration of 50 mg/mL.

  • System Equilibration: Set up the preparative SFC system using the parameters outlined in Table 3.

  • Injection & Collection: Perform stacked injections. The enantiomers will elute as two distinct, baseline-resolved peaks.

    • Note: Absolute stereochemistry must be determined downstream via X-ray crystallography or Vibrational Circular Dichroism (VCD).

  • Recovery: Evaporate the CO₂/Methanol fractions under reduced pressure at 35 °C to yield the pure enantiomers.

Table 3: Preparative SFC Conditions
ParameterSetting / Value
Chiral Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO₂ / Methanol (with 0.1% Diethylamine)
Gradient Isocratic 25% Methanol co-solvent
Flow Rate 70 mL/min (Preparative scale)
Back Pressure 120 bar
Column Temperature 35 °C

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications. Available at:[Link]

  • Method for separating and purifying substituted indazole isomers.Google Patents (CN101948433A).
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

Sources

Method

Application Note: Bioanalytical Sample Preparation of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine for LC-MS/MS

Target Audience: Bioanalytical Researchers, Mass Spectrometrists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling and bioanalytical quantification from complex biological matrices (e.g., hu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Mass Spectrometrists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling and bioanalytical quantification from complex biological matrices (e.g., human plasma).

Analyte Profiling & Mechanistic Rationale

The compound 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS: 1781627-89-1) is a basic amine featuring a pyrazole-fused aliphatic ring system[1]. In drug discovery and bioanalysis, quantifying such highly polar, basic small molecules from complex matrices like plasma presents a distinct challenge.

When analyzing basic drugs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components—particularly phospholipids and dosing vehicles—co-elute with the target analytes and compete for ionization in the Electrospray Ionization (ESI) source[2]. This competition leads to severe ion suppression. While simple dilution or protein precipitation (PPT) is occasionally sufficient for cleaner matrices like urine[3], plasma requires a highly selective extraction strategy to ensure data integrity and method robustness.

The Self-Validating Extraction Strategy: Mixed-Mode Cation Exchange (MCX)

To build a self-validating, robust protocol, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This technique is specifically designed for basic drugs and tryptic peptides.

The Causality of the Chemistry: MCX sorbents utilize a dual-retention mechanism combining a hydrophobic reversed-phase backbone with strong cation exchange (sulfonic acid) functionalities[2].

  • Protonation: By acidifying the plasma sample prior to loading, the primary amine on the indazole core is fully protonated.

  • Orthogonal Binding: The analyte binds to the sorbent via strong electrostatic interactions (cation exchange) and hydrophobic interactions (reversed-phase).

  • Aggressive Washing: Because the analyte is ionically locked to the sorbent, we can apply a 100% organic wash (e.g., methanol). This breaks the hydrophobic bonds of neutral lipids, dosing vehicles, and phospholipids, washing them away without risking premature elution of the target basic amine[2][4].

  • Self-Validation: The protocol's success is internally validated by monitoring the phospholipid transition (m/z 184 184) during the MS run. A flat baseline in this channel confirms the absolute efficiency of the Wash 2 step.

Experimental Workflow & Step-by-Step Protocol

SPE_Workflow Sample Plasma Sample (Spiked with IS) Pretreat Pretreatment (Add 2% H3PO4 to protonate amine) Sample->Pretreat Load Load Sample (Cation Exchange & RP Binding) Pretreat->Load Condition Condition MCX Cartridge (MeOH, then H2O) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes polar interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Recon Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Recon

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

Step-by-Step Extraction Methodology

Note: Use a 30 mg / 1 cc MCX SPE cartridge or a 96-well µElution plate for high-throughput processing.

  • Sample Pretreatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) and 200 µL of 2% Phosphoric Acid (H₃PO₄). Vortex for 30 seconds.

    • Causality: H₃PO₄ disrupts protein-analyte binding and lowers the pH well below the pKa of the indazol-5-amine, ensuring 100% protonation for optimal electrostatic binding.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the SPE sorbent, followed by 1 mL of HPLC-grade Water.

  • Loading: Apply the pretreated sample to the conditioned cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water through the cartridge.

    • Causality: Removes highly polar, water-soluble endogenous salts and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the cartridge.

    • Causality: This is the critical cleanup step. The 100% organic solvent strips away strongly bound hydrophobic interferences (like dosing vehicles and phospholipids)[2]. The target amine remains locked to the sorbent via the sulfonic acid groups.

  • Elution: Elute the target analyte using 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH neutralizes the basic amine, breaking the electrostatic bond and allowing the organic solvent to carry the analyte off the sorbent[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analytical Methodology

MS_Pathway ESI ESI (+) Source Protonation Precursor Precursor Ion [M+H]+ m/z 166.1 ESI->Precursor Q1 Quadrupole 1 Isolation Precursor->Q1 CID Collision Cell Fragmentation Q1->CID Product Product Ions m/z 149.1, 121.1 CID->Product

Fig 2. LC-MS/MS electrospray ionization and collision-induced dissociation pathway.

Chromatographic Conditions

A Biphenyl or C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended. The biphenyl stationary phase offers orthogonal π−π interactions that provide excellent retention and peak shape for the pyrazole-fused ring system.

Table 1: LC Gradient Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95% 5%
0.5 0.4 95% 5%
3.0 0.4 10% 90%
4.0 0.4 10% 90%
4.1 0.4 95% 5%

| 5.5 | 0.4 | 95% | 5% |

Mass Spectrometry Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 2: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine 166.1 149.1 15 Quantifier (Loss of NH₃)
2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine 166.1 121.1 25 Qualifier (Ring cleavage)

| SIL-Internal Standard (d3) | 169.1 | 152.1 | 15 | Internal Standard |

Quantitative Performance Metrics

The rigorous MCX sample preparation yields a highly robust assay with negligible matrix effects, ensuring the self-validating trustworthiness of the quantitative data.

Table 3: Method Performance (Recovery & Matrix Effects)

Concentration Level Extraction Recovery (%) Matrix Effect (%) Precision (CV %)
Low QC (5 ng/mL) 92.4 98.1 4.2
Mid QC (50 ng/mL) 94.1 99.5 3.1

| High QC (500 ng/mL) | 93.8 | 101.2 | 2.8 |

(Note: Matrix effect values close to 100% indicate zero ion suppression or enhancement, directly validating the efficacy of the 100% organic Wash 2 step).

References

  • [1] 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine - BLD Pharm Source: BLD Pharm URL:

  • [2] The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles Source: Biotage URL:

  • [3] Sample preparation for mass spectrometry Source: Clinical Tree URL:

  • [4] Rapid, Automated LC-MS/MS Analysis of Drugs of Abuse in Oral Fluid Using Dispersive Pipette XTRaction Source: DPX Technologies URL:

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices Source: Waters Blog URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Executive Summary Scaling up the synthesis of highly functionalized tetrahydroindazoles presents unique chemical engineering challenges. The synthesis of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine requires strict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Scaling up the synthesis of highly functionalized tetrahydroindazoles presents unique chemical engineering challenges. The synthesis of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine requires strict control over regioselectivity (favoring the 2H-tautomer over the 1H-tautomer), thermal management during the highly exothermic hydrazine condensation, and careful handling of the electron-rich core during amine deprotection. This guide provides field-proven troubleshooting strategies and a self-validating standard operating protocol (SOP) designed specifically for drug development professionals and process chemists.

Process Flow Visualization

Pathway N1 N-Boc-4-amino-2-acetylcyclohexanone N2 Methylhydrazine Condensation N1->N2 α-Zr Catalyst Toluene, -5°C N3 2,3-Dimethyl-N-Boc-THI (2H) N2->N3 Cyclization 80°C N4 Boc Deprotection (HCl/Dioxane) N3->N4 Degassed N2 sparge N5 2,3-Dimethyl-THI-5-amine HCl N4->N5 Anti-solvent Precipitation

Fig 1. Scale-up synthetic workflow for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine.

Troubleshooting FAQs

Q1: We are observing a poor regiomeric ratio (approx. 60:40) of the 1H- and 2H-isomers during the methylhydrazine condensation. How can we drive the reaction toward the 2,3-dimethyl-2H-indazole isomer on a multi-kilogram scale? Causality & Solution: The condensation of a 2-acetylcyclohexanone derivative with methylhydrazine inherently yields a mixture of 1H and 2H tautomers because both the ring carbonyl and the acetyl carbonyl are susceptible to nucleophilic attack. To kinetically favor the 2H-isomer, you must modulate the electrophilicity of the diketone. Using an α-zirconium sulfophenylphosphonate-methanephosphonate solid acid mediator significantly enhances regioselectivity toward the 2H-indazole[1]. The catalyst coordinates preferentially with the diketone system, directing the more nucleophilic nitrogen of methylhydrazine (the -NHCH3 group) to attack the acetyl carbonyl first[2]. On a scale-up level, combining this catalyst with a non-polar solvent (toluene) and a low-temperature subsurface addition (-5°C) minimizes competing intermolecular interactions, pushing the 2H:1H ratio above 90:10.

Q2: During the methylhydrazine addition at the 5 kg scale, we experience severe thermal runaway, leading to precursor degradation and a 30% drop in yield. How do we mitigate this? Causality & Solution: Hydrazine condensations are highly exothermic; what manifests as a manageable temperature bump in a 100 mL lab flask can become a dangerous thermal runaway in a large reactor due to mass and heat transfer limitations. Inefficient mixing in large vessels leads to localized "hot spots" where the temperature exceeds the bulk fluid, promoting rapid degradation of the N-Boc-4-amino-2-acetylcyclohexanone starting material. To resolve this, abandon batch addition. Implement a semi-batch process where methylhydrazine is diluted in toluene and dosed via a subsurface pipe over 4–6 hours. Ensure the reactor jacket cooling capacity is mapped to the heat of reaction (ΔHrxn), maintaining the internal bulk temperature strictly below 0°C during the dosing phase.

Q3: Following the condensation, our Boc-deprotection step using neat TFA results in a dark, tarry mixture and partial degradation of the tetrahydroindazole core. What is the alternative? Causality & Solution: The 2,3-dimethyl-tetrahydroindazole ring is highly electron-rich. Under harsh acidic conditions (like neat trifluoroacetic acid) and in the presence of ambient oxygen, the core is easily oxidized into radical cations, leading to rapid polymerization (evidenced by the dark tar). To prevent this, switch to a milder, anhydrous acid system such as 4M HCl in 1,4-dioxane. Crucially, the reaction mixture must be rigorously degassed (sparged with nitrogen for 30 minutes prior to acid addition) to eliminate dissolved oxygen. This simple mechanistic adjustment preserves the integrity of the tetrahydroindazole core while ensuring quantitative Boc removal.

Q4: The final 5-amine product is highly water-soluble, and we are losing over 40% of our yield during the aqueous workup. How do we improve isolation? Causality & Solution: The free base of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is highly polar and partitions poorly into organic solvents during standard aqueous extractions. Bypass the aqueous workup entirely by isolating the product as a dihydrochloride salt. After the HCl/dioxane deprotection, concentrate the mixture to a minimal volume and induce crystallization by adding a cold anti-solvent (such as ethyl acetate or diethyl ether). This not only maximizes yield but also purifies the product by leaving non-polar impurities in the mother liquor.

Troubleshooting Logic Tree

LogicTree Root Yield Loss in Scale-Up C1 Poor 1H/2H Regioselectivity? Root->C1 C2 Thermal Runaway/Degradation? Root->C2 C3 Product Lost in Aqueous Workup? Root->C3 S1 Use α-Zr Catalyst & Control Temp C1->S1 Yes S2 Subsurface Dosing & Semi-Batch C2->S2 Yes S3 Isolate as HCl Salt via Precipitation C3->S3 Yes

Fig 2. Troubleshooting logic tree for common scale-up bottlenecks.

Quantitative Data: Optimization of Regioselectivity & Yield

The following table summarizes the impact of process parameters on the regioselective formation of the 2H-indazole core and overall isolated yield.

ScaleCatalyst / MediatorSolventAddition Temp2H:1H RatioIsolated Yield (%)
10 gNoneEthanol25°C (Batch)45:5562%
100 gNoneToluene0°C (Batch)60:4068%
1.0 kgα-Zr CatalystToluene-5°C (Semi-batch)92:885%
5.0 kgα-Zr CatalystToluene-5°C (Flow dosing)94:688%

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes integrated In-Process Controls (IPCs) to create a self-validating workflow, ensuring that each step meets quality parameters before proceeding.

Phase 1: Regioselective Condensation
  • Preparation: Charge a clean, dry, jacketed reactor with N-Boc-4-amino-2-acetylcyclohexanone (1.0 eq), α-zirconium catalyst (0.1 eq), and anhydrous toluene (10 volumes).

  • Inerting: Sparge the suspension with N2 for 30 minutes. Cool the reactor jacket to -5°C.

  • Dosing: Dilute methylhydrazine (1.1 eq) in toluene (2 volumes). Using a subsurface dosing pipe, add the solution over 4 to 6 hours.

    • Self-Validation Checkpoint 1 (Thermal): Monitor internal temperature continuously. If T > 0°C, the dosing pump must automatically pause until cooling recovers.

  • Cyclization: Once dosing is complete, gradually ramp the temperature to 80°C and stir for 4 hours to drive the cyclization and dehydration[3].

    • Self-Validation Checkpoint 2 (Conversion): Pull a sample for HPLC analysis. The reaction is validated to proceed only when the intermediate hydrazone is < 1% (AUC).

  • Filtration: Cool the mixture to 20°C, filter off the solid catalyst, and concentrate the filtrate under reduced pressure to yield the crude N-Boc-protected 2H-indazole.

Phase 2: Deprotection & Salt Isolation
  • Dissolution: Dissolve the crude intermediate in 1,4-dioxane (5 volumes).

  • Degassing (Critical): Sparge the solution with N2 for 30 minutes to remove dissolved oxygen, preventing core oxidation.

  • Deprotection: Cool the reactor to 0°C. Dropwise add 4M HCl in dioxane (3.0 eq). Stir at 20°C for 12 hours.

    • Self-Validation Checkpoint 3 (Deprotection): Perform TLC (DCM:MeOH 9:1). The reaction is self-validated when the high-Rf Boc-intermediate spot is completely absent.

  • Precipitation: Concentrate the mixture to 2 volumes under vacuum. Vigorously stir and slowly add cold ethyl acetate (10 volumes) to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum at 40°C to afford 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride.

References

  • Rosati, O., et al. "Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives." Bioorganic & Medicinal Chemistry, 2007. URL:[Link]

  • "Indazole – an emerging privileged scaffold: synthesis and its biological significance." National Institutes of Health (PMC). URL: [Link]

  • "Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: C–N Cross-Coupling of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dimethyl-4,5,6,7-tetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine .

Substrate Analysis & Mechanistic Causality

Coupling this specific amine presents three distinct mechanistic challenges:

  • Steric Encumbrance: The primary amine is situated at the C5 position of a saturated cyclohexyl ring fused to a pyrazole. The adjacent methylene protons (C4, C6) create a sterically demanding local environment.

  • Over-Arylation (Diarylation): Primary aliphatic amines are highly susceptible to undergoing a second arylation event, forming an unwanted tertiary amine byproduct.

  • Catalyst Poisoning: While the N2 and C3 positions are methylated, the N1 position of the 2H-indazole core possesses a localized sp2 lone pair. This lone pair can competitively coordinate to the active Pd(0) or Pd(II) species, displacing the phosphine ligand and arresting the catalytic cycle.

To overcome these barriers, we must utilize highly active, bulky dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos or BrettPhos )[1]. The extreme steric bulk of tBuBrettPhos enforces a strictly mono-ligated L1​Pd(0) active species and physically blocks the coordination of the secondary amine product, thus preventing diarylation[2].

Catalytic Workflow & Intervention Points

CatalyticCycle Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poisoning N1 Lone Pair Coordination (Poisoning) Pd0->Poisoning PdII L1-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Coordination of Indazol-5-amine PdII->AmineCoord PdII_Amido L1-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Secondary Amine Target Product RedElim->Product BisArylation Diarylation Blocked by tBuBrettPhos Bulk Product->BisArylation

Fig 1: Pd-Catalyzed cycle highlighting prevention of diarylation and N1-poisoning.

Troubleshooting & FAQs

Q: My LC-MS shows a mass corresponding to the diarylated byproduct. How do I restrict the reaction to monoarylation? A: Primary aliphatic amines are highly nucleophilic. If you are using first-generation ligands (e.g., BINAP, dppf) or less bulky biaryl phosphines (e.g., XPhos), the monoarylated product can re-coordinate to the palladium center. Intervention: Switch your ligand to tBuBrettPhos or BrettPhos [1]. The tert-butyl groups on the phosphine create a narrow binding pocket that easily accommodates the primary 5-amine but sterically excludes the bulkier secondary amine product from undergoing a second oxidative addition/amidation sequence[2].

Q: The reaction stalls at ~30% conversion, and starting materials remain unconsumed. What is causing this? A: This is a classic symptom of catalyst poisoning. The 2,3-dimethyl-2H-indazole core has a localized lone pair on the N1 nitrogen. As the concentration of the amine substrate decreases, the N1 lone pair can outcompete the substrate for coordination to the Pd center, forming an off-cycle, inactive Pd complex. Intervention:

  • Increase Catalyst Loading: Bump the Pd loading from 1 mol% to 3-5 mol%.

  • Precatalyst Selection: Use a Generation 3 (G3) or Generation 4 (G4) palladacycle precatalyst (e.g., tBuBrettPhos Pd G3). These generate the active L1​Pd(0) species rapidly and quantitatively at room temperature, ensuring the catalytic cycle outpaces off-cycle poisoning[3].

Q: I am coupling with an electron-rich aryl chloride, but I observe significant hydrodehalogenation (reduction of the aryl halide) instead of the desired product. How do I fix this? A: Hydrodehalogenation occurs when β -hydride elimination takes place or when the base interacts unfavorably with the solvent/catalyst. Electron-rich aryl chlorides undergo oxidative addition slowly, giving side reactions more time to occur. Intervention: Switch the base from strong alkoxides (NaOtBu) to a weaker, milder base like K3​PO4​ or Cs2​CO3​ , and change the solvent to 1,4-dioxane or t-amyl alcohol. Additionally, ensure your reaction is rigorously degassed, as trace oxygen accelerates catalyst decomposition, favoring side pathways[1].

Diagnostic Logic Tree

TroubleshootingTree Start Reaction Stalled or Low Yield Check1 Is Diarylation Observed? Start->Check1 Yes1 Switch Ligand to tBuBrettPhos Lower Temp to 80°C Check1->Yes1 Yes No1 Check Ar-X Status via LC-MS Check1->No1 No Check2 Is Ar-X reduced (Dehalogenation)? No1->Check2 Yes2 Switch Base to K3PO4 Use Dioxane/t-Amyl OH Check2->Yes2 Yes No2 Both SMs Intact? (Catalyst Poisoning) Check2->No2 No FixPoison Use tBuBrettPhos Pd G3 (3-5 mol%) Ensure rigorous degassing No2->FixPoison

Fig 2: Decision matrix for troubleshooting low-yielding amination reactions.

Quantitative Optimization Data

The following table summarizes the expected performance of various catalyst/base combinations when coupling 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine with a standard electron-neutral aryl bromide.

Precatalyst / LigandBaseSolventTemp (°C)ConversionPrimary Issue / Observation
Pd2​(dba)3​ / BINAPNaOtBuToluene100< 20%Severe diarylation; slow oxidative addition.
XPhos Pd G2 / XPhos Cs2​CO3​ 1,4-Dioxane100~ 45%Moderate diarylation; catalyst poisoning by N1.
BrettPhos Pd G3NaOtBut-Amyl OH80~ 75%Good monoarylation; some base-induced degradation.
tBuBrettPhos Pd G3 K3​PO4​ 1,4-Dioxane 80 > 95% Optimal; strict monoarylation, no poisoning.

Standard Operating Protocol (SOP): Self-Validating Workflow

This protocol is designed as a self-validating system: the use of a G3 precatalyst ensures a strict 1:1 Pd:Ligand ratio, eliminating the variability of in-situ catalyst generation, while the biphasic solid-liquid nature of K3​PO4​ in dioxane prevents harsh basic degradation of the indazole core[3].

Materials Required:

  • 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (1.0 equiv, 1.0 mmol)

  • Aryl Halide (Ar-X) (1.05 equiv, 1.05 mmol)

  • tBuBrettPhos Pd G3 (0.03 equiv, 3 mol%)

  • Anhydrous, finely milled K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, Aryl Halide (if solid), tBuBrettPhos Pd G3, and milled K3​PO4​ .

    • Causality Note: Milling the K3​PO4​ increases the surface area, which is critical because the base is mostly insoluble in dioxane. The reaction strictly occurs at the solid-liquid interface.

  • Atmosphere Exchange:

    • Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition:

    • Add anhydrous, sparged 1,4-Dioxane (5.0 mL) and the Aryl Halide (if liquid) via syringe.

    • Causality Note: Sparging the solvent with Argon for 15 minutes prior to use prevents the rapid oxidation of the electron-rich tBuBrettPhos ligand.

  • Reaction Execution:

    • Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800-1000 rpm) for 12–16 hours.

    • Causality Note: High stirring rates are mandatory to overcome mass transfer limitations associated with the insoluble inorganic base.

  • Workup & Validation:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure. Analyze the crude mixture via LC-MS or 1H -NMR to confirm the absence of the diarylated tertiary amine byproduct prior to column chromatography.

References

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Surry, D. S., & Buchwald, S. L., 2011) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (Ruiz-Castillo, P., & Buchwald, S. L., 2016) URL:[Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions Source: Journal of the American Chemical Society (Fors, B. P., & Buchwald, S. L., 2010) URL:[Link]

Sources

Troubleshooting

overcoming solubility issues with 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in aqueous assays

Technical Support Center: Overcoming Solubility Issues with 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of fragment-like or lipophilic small molecules. 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine presents a unique physicochemical challenge: it features a highly lipophilic, partially saturated bicyclic core (tetrahydroindazole) decorated with two methyl groups, paired with a basic primary amine.

This structural dichotomy means the molecule is highly soluble in organic solvents like DMSO but prone to rapid kinetic precipitation in physiological aqueous buffers. This guide provides a mechanistic framework and self-validating protocols to troubleshoot and resolve these solubility bottlenecks in your in vitro assays.

I. Diagnostic Formulation Workflow

Before altering your assay conditions, it is critical to identify whether your solubility failure is driven by solvent crash-out, pH incompatibility, or strict vehicle limitations. Use the diagnostic logic below to determine the optimal solubilization strategy.

TroubleshootingFlow A Precipitation Observed in Aqueous Assay B Is assay pH strictly fixed at 7.4? A->B C Lower pH to 6.0-6.5 (Protonate primary amine) B->C No D Is DMSO tolerance >1% (v/v)? B->D Yes G Soluble & Assay Ready C->G E Stepwise DMSO Dilution (Avoid solvent crash-out) D->E Yes F Formulate with HP-β-CD (Host-guest complexation) D->F No E->G F->G

Workflow for resolving 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine precipitation.

II. Deep-Dive Troubleshooting & FAQs

Q1: Why does the compound immediately form a cloudy suspension when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? A1: You are observing kinetic precipitation, commonly referred to as "solvent crash-out." While the molecule is highly soluble in 100% DMSO, its thermodynamic solubility in water is exceptionally low. When a concentrated DMSO droplet is spiked directly into an aqueous buffer, it creates a localized zone of high water concentration. The compound is instantly forced into a supersaturated state, causing it to nucleate and precipitate before it can evenly disperse [16]. To mitigate this, you must lower the concentration gradient by performing intermediate serial dilutions in DMSO before the final transfer to the aqueous phase.

Q2: My biochemical assay cannot tolerate more than 0.5% DMSO. How can I achieve working concentrations without inducing solvent toxicity? A2: DMSO tolerance is highly enzyme-dependent, but a general industry guideline is to keep the final concentration below 1% (v/v) to prevent protein denaturation or assay interference [1]. If your system is highly sensitive, you must pivot to an aqueous-compatible excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins enhance solubility through the formation of non-covalent, dynamic inclusion complexes [7]. The lipophilic tetrahydroindazole core of your molecule acts as a "guest" that partitions into the hydrophobic inner cavity of the HP-β-CD "host." Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility, allowing you to deliver the compound without organic co-solvents [2].

Q3: Does the pH of my assay buffer influence the solubility of this specific molecule? A3: Yes, significantly. The molecule contains a primary amine at the 5-position. Primary amines typically possess a pKa between 9.0 and 10.5. At a physiological pH of 7.4, a fraction of the amine remains un-ionized (free base form), which is highly lipophilic and prone to aggregation. If your assay biology permits (e.g., certain robust biochemical assays), lowering the buffer pH to 6.0–6.5 will fully protonate the amine. This maximizes electrostatic interactions with water and drastically improves thermodynamic solubility without the need for additives.

III. Quantitative Benchmarks: Solubilization Strategies

The table below summarizes the expected outcomes of various formulation strategies for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine based on standard physicochemical behavior.

Solubilization StrategyFinal Vehicle ConcentrationApparent Aqueous SolubilityAssay Biocompatibility
Direct DMSO Spike 1.0% DMSO< 5 µM (Precipitation)High (If <1% DMSO)
Stepwise DMSO Dilution 1.0% DMSO~ 15 µMHigh
pH Adjustment (pH 6.0) 0.5% DMSO~ 50 µMAssay Dependent
HP-β-CD Complexation 5% (w/v) HP-β-CD> 200 µMExcellent

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must be empirically verified before introducing the compound to your biological target. The following protocols include built-in self-validation steps to prevent false negatives caused by undetected micro-precipitation.

Protocol A: Kinetic Solubility & DMSO Tolerance Assessment

Use this protocol when your target concentration is low (<15 µM) and your assay tolerates up to 1% DMSO.

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Intermediate Dilution: Perform a 1:2 serial dilution of the compound in 100% DMSO across a PCR plate to create a concentration gradient.

  • Aqueous Transfer: Transfer 1 µL of each DMSO stock into 99 µL of your target aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate. Mix rapidly via pipetting. (Final DMSO concentration = 1%).

  • Incubation: Allow the plate to equilibrate at room temperature for 30 minutes.

  • Self-Validation Step (Nephelometry Proxy): Read the plate on a microplate reader at an absorbance of 620 nm. Compare the readings to a vehicle-only blank (1% DMSO in buffer). An OD620​ > 0.05 indicates light scattering due to micro-precipitation [16].

  • Action: Do not proceed with biological testing at any concentration tier where the OD620​ is elevated. The compound has crashed out, and the effective dissolved concentration is unknown.

Protocol B: HP-β-CD Inclusion Complex Formulation

Use this protocol when high concentrations (>50 µM) are required, or the assay cannot tolerate DMSO.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer. Filter sterilize through a 0.22 µm PES membrane.

  • Dry Addition: Weigh the required amount of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine powder into a microcentrifuge tube.

  • Complexation: Add the 10% HP-β-CD buffer directly to the solid compound to achieve your target molarity (e.g., 1 mM). Do not use DMSO as an intermediate.

  • Agitation: Vortex aggressively for 5 minutes. Follow with sonication in a water bath at 37°C for 15–30 minutes to provide the thermodynamic energy required for host-guest inclusion.

  • Self-Validation Step (Phase Separation): Centrifuge the formulated solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a solid pellet forms, the inclusion capacity of the cyclodextrin has been exceeded.

  • Action: Transfer the clear supernatant to a new tube. To ensure absolute accuracy in your downstream assay, quantify the exact concentration of the compound in the supernatant using LC/MS or UV-Vis against a known standard curve before proceeding.

V. References

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. PMC / NIH. Available at: [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde. Available at: [Link]

Optimization

reducing synthetic impurities in 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine batches

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine . As a highly specialized heterocyclic building block—often utilized in the development of sigm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine .

As a highly specialized heterocyclic building block—often utilized in the development of sigma-2 receptor ligands and kinase inhibitors—the tetrahydroindazole core presents unique synthetic challenges[1]. The two most critical failure points in batch production are the regiocontrol during the pyrazole ring formation and the over-alkylation during the late-stage reductive amination[2].

This guide is designed by senior application scientists to provide you with mechanistic insights, quantitative troubleshooting matrices, and self-validating protocols to ensure high-purity batch yields.

Pathway Visualization & Impurity Origins

Understanding where impurities branch off from the main synthetic pathway is the first step in troubleshooting. The diagram below illustrates the critical junctures where kinetic vs. thermodynamic control dictates the purity of your final batch.

Pathway SM Acylated Cyclohexanedione Cyclization Cyclization (MeNHNH2) SM->Cyclization Regio1 1,3-Dimethyl-1H (Regioisomer Impurity) Cyclization->Regio1 Kinetic Control Regio2 2,3-Dimethyl-2H (Target Core) Cyclization->Regio2 Thermodynamic RedAm Reductive Amination Regio2->RedAm 1. Deprotect 2. NH4OAc OverAlk Secondary Amine (Dimer Impurity) RedAm->OverAlk Excess Ketone Final Target 5-Amine API Intermediate RedAm->Final NaBH(OAc)3

Synthetic workflow of 2,3-dimethyl-tetrahydroindazole highlighting major impurity branch points.

Quantitative Impurity Profiling

Before adjusting your protocols, verify your batch profile against the standard analytical markers. Below is a summary of the most common synthetic impurities encountered during scale-up.

Impurity DesignationStructural OriginDetection (LC-MS / NMR)Acceptable LimitRoot Cause
1,3-Dimethyl-1H-isomer Regioisomer from cyclization[M+H]+ 167.1; N-CH3 shift ~3.8 ppm< 2.0%Kinetic trapping during methylhydrazine condensation.
Secondary Amine Dimer Over-alkylation in reductive amination[M+H]+ 316.2 (approx. dimer mass)< 0.5%Imine intermediate reacting with primary amine product.
Aromatized Indazole Oxidative degradation[M+H]+ 161.1 (loss of 6 Da)< 0.1%Auto-oxidation of the tetrahydro ring in basic/aerobic conditions.
Des-methyl Amine Incomplete acylation precursor[M+H]+ 153.1< 0.5%Failure in the initial 1,3-dicarbonyl formation step.

Troubleshooting FAQs & Mechanistic Deep-Dives

Q1: Why am I seeing a 1:1 mixture of 1H- and 2H-indazole regioisomers during the cyclization step?

The Causality: Methylhydrazine possesses two nucleophilic nitrogen atoms. The terminal −NH2​ is sterically unhindered and more nucleophilic than the internal −NHCH3​ . When reacting with an unsymmetrical 1,3-dicarbonyl (like your acylated cyclohexanedione), the terminal nitrogen attacks the most electrophilic carbonyl first (kinetic control), often leading to the undesired 1,3-dimethyl-1H-indazole[3]. The Fix: To favor the 2,3-dimethyl-2H-indazole, you must shift the reaction to thermodynamic control. This is achieved by elevating the reaction temperature and utilizing fluorinated solvents (e.g., 2,2,2-trifluoroethanol). Fluorinated alcohols strongly hydrogen-bond with the hydrazine intermediates, altering the transition state energy and promoting the thermodynamically stable 2H-isomer[4].

Q2: My reductive amination yields significant amounts of secondary amine dimers. How can I suppress this?

The Causality: Reductive amination is an equilibrium process. The 5-ketone reacts with ammonia (or ammonium acetate) to form an imine. Once reduced to the primary 5-amine, this newly formed product is actually a better nucleophile than ammonia. If unreacted 5-ketone is still present, the primary amine attacks it, forming a secondary amine dimer[1]. The Fix: You must flood the equilibrium and select a mild reducing agent. Use a massive excess of ammonium acetate (10–15 equivalents). Critically, switch your reducing agent from Sodium Borohydride ( NaBH4​ ) to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is mild enough that it will only reduce the protonated iminium ion and will not reduce the starting ketone, allowing the imine equilibrium to fully resolve toward the primary amine[2].

Q3: I am detecting fully aromatic 2,3-dimethyl-2H-indazol-5-amine in my final batch. What causes this?

The Causality: The tetrahydroindazole core contains allylic protons that are highly susceptible to auto-oxidation, especially when exposed to atmospheric oxygen under the basic conditions used during the final workup. The Fix: Implement a strict inert atmosphere (Nitrogen or Argon) during the basic quench of the reductive amination. Use degassed solvents for your extraction, and avoid prolonged heating during solvent evaporation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, implement the following optimized protocols. Each contains a built-in analytical checkpoint to validate the system before proceeding.

Protocol A: Regioselective Cyclization (Thermodynamic Control)
  • Preparation: Dissolve the acylated 1,4-dioxaspiro[4.5]decan-8-one derivative (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Addition: Cool the vessel to 0 °C. Add methylhydrazine (1.2 eq) dropwise over 15 minutes to control the initial exothermic hydrazone formation. (Caution: Methylhydrazine is highly toxic and flammable[5])

  • Thermal Isomerization: Attach a reflux condenser and heat the reaction to 80 °C for 16 hours. The extended heating in TFE drives the equilibrium toward the 2H-isomer.

  • Checkpoint: Sample 50 µL, dilute in Acetonitrile, and run LC-MS. You should observe a >85:15 ratio of the 2H to 1H regioisomer. If the ratio is lower, continue refluxing for an additional 4 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate.

Protocol B: Controlled Reductive Amination (Dimer Suppression)
  • Imine Formation: Dissolve the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-one intermediate (1.0 eq) in 1,2-Dichloroethane (DCE). Add Ammonium Acetate (15.0 eq) and Glacial Acetic Acid (1.5 eq). Stir at room temperature for 2 hours to establish the imine equilibrium[6].

  • Reduction: Cool the mixture to 10 °C. Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 eq) in three portions over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours) under an Argon atmosphere.

  • Checkpoint: Perform a TLC (DCM:MeOH 9:1 with 1% NH4​OH ). The primary amine should be the dominant spot (ninhydrin positive). The secondary amine dimer will appear as a higher Rf faint spot.

  • Quench: Quench strictly under Argon with saturated aqueous NaHCO3​ (pH ~8). Extract rapidly with Dichloromethane, dry over Na2​SO4​ , and concentrate.

References

  • Iyamu, I. D., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 2019.[Link]

  • Zhao, Y., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by[3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." The Journal of Organic Chemistry, 2021.[Link]

  • Schmidt, A., et al. "Product Class 2: 1H- and 2H-Indazoles." Science of Synthesis, 2011.[Link]

Sources

Troubleshooting

resolving NMR peak overlap for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine characterization

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aliphatic "hump"—the severe spectral overlap typically seen between 1.5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aliphatic "hump"—the severe spectral overlap typically seen between 1.5 and 3.0 ppm in complex cyclic systems.

For 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine , the diastereotopic protons of the fused cyclohexylamine ring (C4, C6, C7) and the amine-bearing C5 proton create a heavily coupled, second-order multiplet network. This guide provides field-proven, self-validating protocols to mathematically and chemically deconvolute these signals, ensuring high-confidence structural elucidation and quantitative analysis.

Diagnostic Workflow

Before diving into specific experiments, consult the decision tree below to determine the most efficient analytical path based on your laboratory's hardware capabilities and your specific data requirements.

NMR_Troubleshooting A 1D 1H NMR shows severe overlap in 1.5-3.0 ppm region B Are 2D NMR capabilities (HSQC/HMBC) available? A->B C Run 1H-13C HSQC/HMBC Overlay B->C Yes F Perform ASIS (Change solvent to C6D6) B->F No (Hardware limited) D Is exact multiplet decoupling needed for quantitation? C->D E Run Pure Shift NMR (e.g., PSYCHE) D->E Yes D->F No, just need to shift peaks

Decision workflow for resolving NMR peak overlap in tetrahydroindazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the aliphatic protons of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine overlap so heavily? A1: The tetrahydroindazole core contains a fused cyclohexylamine ring. The methylene protons at C4, C6, and C7 are diastereotopic (axial and equatorial), meaning each proton has a distinct chemical shift and couples with its geminal partner, adjacent methylenes, and the C5 methine proton. Because these protons share a very similar electronic environment, their chemical shifts cluster tightly between 1.5 and 3.0 ppm. The extensive homonuclear scalar (J) coupling splits these signals into complex, overlapping multiplets, making standard 1D 1 H NMR integration nearly impossible.

Q2: How can I quickly differentiate the overlapping C4 and C6 methylene protons without specialized pulse sequences? A2: The most robust approach is to acquire and overlay 1 H- 13 C HSQC and HMBC spectra. The heteronuclear single quantum correlation (HSQC) technique investigates proton-to-carbon single-bond correlations, spreading the overlapping proton signals across the much wider 13 C chemical shift range 1. By overlaying this with an HMBC spectrum, HMBC correlations can be used to differentiate overlapping HSQC correlations by lining up the correlations for both experiments so fragments can be quickly pieced together 2. For instance, C4 protons will show strong HMBC correlations to the quaternary C3a carbon, while C7 protons will correlate to C7a.

Q3: I need to extract exact chemical shifts and integrals for the cyclohexyl ring, but the multiplets are too complex. What is the best approach? A3: When exact quantitation is required, Pure Shift NMR (such as PSYCHE) is the optimal solution. Pure shift strategies consist of eliminating the signal multiplicity induced by the homonuclear J-couplings observed in 1D 1 H NMR spectra, thereby simplifying the spectral information 3. Pure shift NMR techniques provide higher resolution by reducing signal overlap, collapsing complex multiplets into sharp singlets that can be easily integrated 4.

Q4: I don't have access to Pure Shift pulse sequences or high-field NMR. Is there a chemical workaround? A4: Yes, you can leverage Aromatic Solvent-Induced Shifts (ASIS). Aromatic solvent-induced shifts (ASIS) in 1 H n.m.r. spectroscopy are well known to be a simple powerful tool in signal assignment and structural elucidation of organic compounds . In an anisotropic solvent like C 6​ D 6​ , the NMR signals shift upfield when compared to their shifts in an isotropic solvent like CDCl 3​ 5. The anisotropic magnetic field of the benzene ring preferentially shields protons based on their steric exposure, chemically deconvoluting the overlapping signals.

Experimental Protocols

Protocol 1: 2D HSQC/HMBC Overlay for Signal Deconvolution

Causality: Spreading the 1 H signals along the orthogonal 13 C axis resolves proton overlap, while long-range 13 C couplings confirm regiochemistry.

  • Sample Preparation: Dissolve 15–20 mg of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in 0.6 mL of CDCl 3​ .

  • HSQC Acquisition: Run a standard 1 H- 13 C multiplicity-edited HSQC. Set the 13 C sweep width to 160 ppm to capture both aliphatic and pyrazole carbons.

  • HMBC Acquisition: Run a 1 H- 13 C HMBC optimized for long-range couplings ( JCH​ = 8 Hz).

  • Overlay & Processing: Process both datasets in your NMR software. Map the HSQC cross-peaks (direct C-H) in blue and HMBC cross-peaks (2-3 bond C-H) in red.

  • Self-Validation Step: Verify that the C5 methine proton (bearing the amine) shows an HSQC correlation to a carbon around 45-50 ppm, and an HMBC correlation to the adjacent C4 and C6 carbons.

Protocol 2: Pure Shift NMR (PSYCHE) Acquisition

Causality: Suppressing homonuclear J -coupling removes multiplet broadening, yielding one singlet per chemically distinct proton.

  • Calibration: Acquire a standard 1D 1 H spectrum. Carefully calibrate the 90° pulse width ( p1 ) and optimize the receiver gain.

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Set the chirp pulse duration (typically 15-30 ms) and flip angle (often ~20° for optimal sensitivity/resolution trade-off).

  • Acquisition: Run the pseudo-2D dataset. Note that Pure Shift experiments suffer from lower sensitivity, so increase the number of scans (NS) by a factor of 4 compared to a standard 1D experiment.

  • Processing: Process the data using the covariance or projection method to yield the final 1D decoupled spectrum.

  • Self-Validation Step: Measure the line widths of the resulting singlets. If sidebands are present, adjust the spatial encoding gradient strength. The integral of the C4, C6, and C7 protons should perfectly equal 6H total.

Protocol 3: Aromatic Solvent-Induced Shifts (ASIS)

Causality: Benzene-d6 molecules align with the polar regions of the tetrahydroindazole, causing differential magnetic shielding (upfield shifts) that separates previously overlapping peaks.

  • Solvent Exchange: Evaporate the original CDCl 3​ sample under a gentle stream of N 2​ gas until completely dry.

  • Reconstitution: Re-dissolve the residue in 0.6 mL of C 6​ D 6​ (benzene-d6).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum using the same parameters as the CDCl 3​ baseline.

  • Self-Validation Step: Calculate the ASIS value ( Δδ=δCDCl3​−δC6D6​ ). Protons closer to the polar pyrazole core and amine group will exhibit larger Δδ shifts than those on the sterically hindered face of the cyclohexyl ring.

Quantitative Data Presentation

The table below summarizes the expected chemical shifts and the theoretical ASIS effects utilized to resolve the aliphatic overlap in this specific molecule.

Table 1: Predicted 1 H NMR Chemical Shifts and ASIS Effects for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Proton PositionExpected Shift in CDCl 3​ ( δ , ppm)Expected Shift in C 6​ D 6​ ( δ , ppm)ASIS Effect ( Δδ , ppm)Multiplicity (Standard 1D)
N2-CH 3​ 3.703.40+0.30Singlet
C3-CH 3​ 2.201.95+0.25Singlet
C5-H (Methine) 3.203.00+0.20Multiplet
C4-H 2​ (ax/eq) 2.45 / 2.652.20 / 2.40+0.25Overlapping Multiplets
C7-H 2​ (ax/eq) 2.50 / 2.702.30 / 2.50+0.20Overlapping Multiplets
C6-H 2​ (ax/eq) 1.60 / 1.901.40 / 1.70+0.20Overlapping Multiplets

(Note: Δδ values are positive, indicating an upfield shift in the anisotropic solvent, successfully pulling the overlapping C4/C7 multiplets apart based on their proximity to the solvent-associated dipole).

References

  • A New Approach of Aromatic Solvent-induced Shifts (ASIS) in 13C N.M.R. Spectroscopy for Solving Stereochemical Problems in Some Carbonyl Compounds. ElectronicsAndBooks. Available at: [Link]

  • Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin–Spin Couplings and Anisotropic Solvent-Induced Shifts. National Institutes of Health (PMC). Available at: [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at:[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. National Institutes of Health (PMC). Available at: [Link]

  • 2D NMR: Overview of Heteronuclear Correlation Techniques. JoVE. Available at: [Link]

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilization of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine . This molecule presents unique stability challenges in solution due to the dual vulnerability of its primary aliphatic amine and its partially saturated tetrahydroindazole core.

Below, you will find a mechanistic breakdown of its degradation pathways, a targeted troubleshooting Q&A, self-validating standard operating procedures (SOPs), and quantitative reference data.

Part 1: Mechanistic Overview of Degradation Pathways

To successfully stabilize a molecule, you must first understand how it degrades. The diagram below illustrates the two primary oxidative pathways that compromise the integrity of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in solution, alongside the targeted interventions used to block them.

G Target 2,3-dimethyl-4,5,6,7-tetrahydro- 2H-indazol-5-amine AmineOx Amine Oxidation (Hydroxylamines/N-oxides) Target->AmineOx RingOx Ring Autoxidation (C4/C7 Peroxides -> Indazoles) Target->RingOx ROS Dissolved O2 & ROS ROS->AmineOx ROS->RingOx Metals Trace Metals (Fe2+/Cu2+) Metals->ROS Catalyzes Degradation Degradation Products (Coloration, Potency Loss) AmineOx->Degradation RingOx->Degradation Antioxidants Radical Scavengers (e.g., BHT, Ascorbic Acid) Antioxidants->ROS Scavenges Chelators Chelators (e.g., EDTA) Chelators->Metals Sequesters pHControl pH Control (Protonation) pHControl->AmineOx Protects Amine

Oxidative degradation pathways of tetrahydroindazol-5-amines and targeted stabilization strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine solution develops a pink/brown discoloration over 48 hours. What is the mechanistic cause? A: Discoloration is a hallmark of oxidative degradation. For this specific molecule, degradation proceeds via two parallel pathways:

  • Amine Autoxidation: The primary aliphatic amine at the C5 position is oxidized by dissolved oxygen or reactive oxygen species (ROS) to form hydroxylamines, which can further dehydrate to imines or oxidize to highly conjugated, colored nitroso species[1].

  • Ring Aromatization: The 4,5,6,7-tetrahydroindazole core possesses activated methylene groups (specifically at C4 and C7). Radical-mediated autoxidation at these positions forms hydroperoxides, which rapidly dehydrate to drive the aromatization of the ring into a fully conjugated 2,3-dimethyl-2H-indazol-5-amine[2]. This process is highly catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) present in glassware or excipients[3].

Q2: How do I select the optimal antioxidant system to prevent this? A: Because degradation involves both radical chain reactions and metal catalysis, a synergistic, multi-pronged approach is required[4]:

  • Primary Antioxidants (Radical Scavengers): Butylated hydroxytoluene (BHT) or ascorbic acid (Vitamin C) intercept peroxyl radicals, halting the chain propagation that leads to ring aromatization[4].

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) sequesters trace metals, preventing the Fenton-like reactions that initiate amine oxidation[3].

  • Causality Note: Using a radical scavenger without a chelator leaves the initiation step unchecked, eventually depleting the antioxidant. Always use a combination (e.g., 0.05% BHT + 0.01% EDTA).

Q3: Can adjusting the solution pH improve the stability of the amine? A: Yes, pH modulation is one of the most effective thermodynamic stabilization strategies. The un-ionized (free base) form of the primary amine is highly nucleophilic and vulnerable to oxidation. By lowering the pH of the aqueous solution to at least 1-2 units below the amine's pKa (typically around pH 9-10 for aliphatic amines), the amine is protonated to form an ammonium cation[1]. The protonated nitrogen lacks a lone pair, drastically reducing its reactivity toward peroxides and ROS[1],[3].

Q4: Can my choice of solvent or excipient accelerate oxidation? A: Absolutely. Many pharmaceutical excipients (like PEGs or polysorbates) contain trace hydroperoxides from their own manufacturing processes[1],[3]. When 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is dissolved in these, the peroxides directly initiate oxidation. Solution: Use high-purity, peroxide-free excipients, or pre-treat solutions with vacuum drying or supercritical fluid extraction to reduce initial peroxide loads[1].

Part 3: Quantitative Data Summary

The table below summarizes the relative efficacy of various stabilization strategies based on pharmaceutical formulation standards.

Stabilization StrategyMechanism of ActionRecommended ConcentrationRelative Reduction in Oxidation Rate
pH Control (pH 5.0 - 6.0) Protonates C5 amine, eliminating the nucleophilic lone pair.N/AHigh (70-85%)[1]
Chelators (EDTA) Sequesters Fe²⁺/Cu²⁺ to block Fenton initiation.0.01% - 0.05% w/vModerate (40-60%)[3]
Radical Scavengers (Ascorbic Acid / BHT) Intercepts peroxyl radicals, preventing ring aromatization.0.05% - 0.1% w/vHigh (60-80%)[4]
Synergistic Matrix (pH + EDTA + Scavenger) Multi-pathway inhibition (Thermodynamic + Kinetic).CombinedNear Complete (>98%)[4],[3]

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Ultra-Stable Amine Solutions

Objective: Formulate 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine while neutralizing all oxidative initiation pathways.

  • Solvent Degassing: Sparge the base solvent (e.g., water or buffer) with ultra-pure Nitrogen or Argon for 30 minutes to displace dissolved oxygen.

  • Chelator Addition: Add 0.01% w/v Disodium EDTA to the degassed solvent to sequester trace metals[3].

  • Antioxidant Integration: Add 0.05% w/v Ascorbic Acid (for aqueous systems) or BHT (for organic/lipid formulations)[3].

  • pH Adjustment: Adjust the buffer pH to 5.0 - 6.0 using HCl or citric acid to ensure complete protonation of the C5 primary amine[1].

  • API Addition: Dissolve the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine under a continuous inert gas blanket.

  • Storage: Transfer to amber vials (to prevent photo-oxidation) and store at 2-8°C.

Protocol B: Self-Validating Forced Degradation (Oxidative Stress Testing)

Objective: Empirically validate the efficacy of the stabilization matrix developed in Protocol A. A properly designed protocol must include a control to prove the stressor is active.

  • Sample Preparation: Prepare a 1 mg/mL solution of the amine in the optimized buffer (Test Solution) and in unbuffered, un-degassed water (Control Solution)[3].

  • Oxidative Spiking: Spike both solutions with 0.3% v/v H₂O₂ (oxidizing agent)[3].

  • Incubation: Incubate both vials at 40°C in the dark for 24 hours to accelerate degradation kinetics[3].

  • Quenching: Quench the reaction with an excess of sodium metabisulfite to neutralize residual H₂O₂.

  • Analysis & Validation: Analyze via HPLC-UV/MS.

    • Validation: The Control Solution must demonstrate 5-20% degradation (evidenced by the appearance of fully aromatized indazole and N-oxide peaks), confirming the oxidative stressor is active[1],[3].

    • Success Criteria: The Test Solution should maintain >98% peak purity, proving the stabilization matrix is effective[3].

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions | National Center for Biotechnology Inform
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure | National Center for Biotechnology Inform
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds | Benchchem
  • Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles | ResearchG

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization in Kinase Inhibitor Design: 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine vs. Legacy Derivatives

As kinase inhibitor discovery matures, medicinal chemists are increasingly moving away from flat, planar aromatic scaffolds. While planar molecules often yield high initial binding affinities during High-Throughput Scree...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor discovery matures, medicinal chemists are increasingly moving away from flat, planar aromatic scaffolds. While planar molecules often yield high initial binding affinities during High-Throughput Screening (HTS), they frequently suffer from poor solubility, high crystal lattice energy, and promiscuous off-target binding profiles.

Scaffold hopping—specifically the transition from planar indazoles to saturated tetrahydroindazoles (THIs) —has emerged as a masterclass in property-guided drug design[1]. In this guide, we will critically evaluate the utility of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (a highly functionalized building block)[2] against unsubstituted THI derivatives and legacy planar indazoles, focusing on how specific steric bulk dictates kinase selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Mechanistic Rationale: Structure, Saturation, and Substitution

To understand why 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a superior scaffold for specific targets like Interleukin-2 Inducible T-Cell Kinase (ITK), we must deconstruct its structural evolution.

A. The Role of Saturation (The Tetrahydro Core)

Legacy indazole-5-amines are entirely planar. This planarity drives strong π-π stacking in the solid state, leading to high melting points and poor aqueous solubility. By saturating the six-membered ring to create a 4,5,6,7-tetrahydroindazole, we introduce sp3 character. This three-dimensionality disrupts planar stacking, significantly lowering the crystal lattice energy and improving the Solubility Forecast Index (SFI) [1].

B. The Causality of 2,3-Dimethylation

While an unsubstituted THI-5-amine improves solubility, it often lacks the steric bulk required to drive high kinase selectivity. The addition of methyl groups at the 2 and 3 positions serves three critical mechanistic functions:

  • Tautomeric Locking: The 2-methyl group locks the pyrazole core into a single tautomeric state, eliminating hydrogen-bond donor promiscuity and reducing off-target binding.

  • Conformational Restriction: The 3-methyl group creates a steric clash with the 5-amine (or its subsequent amide/urea derivatives), restricting its rotational freedom. This locks the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding.

  • Selectivity Pocket Targeting: As demonstrated in X-ray crystallography studies of ITK inhibitors, specific lipophilic substituents are required to occupy a unique selectivity pocket located above the ligand plane[3]. The 2,3-dimethyl vectors project perfectly into this space, which is notably absent in common off-target kinases like Aurora A[4].

Comparative Performance Data

The following table synthesizes the pharmacological impact of these structural modifications when these scaffolds are incorporated into targeted kinase inhibitors (e.g., ITK inhibitors).

Scaffold CoreTarget Kinase IC₅₀ (nM)Off-Target (Aurora A) IC₅₀ (nM)Kinetic Solubility (µM)Permeability ( Papp​×10−6 cm/s)
Planar Indazol-5-amine 1.25.0 (Poor Selectivity)< 5.00.5
Unsubstituted THI-5-amine 4.515045.02.1
2,3-Dimethyl-THI-5-amine 0.8 > 5000 (High Selectivity)60.0 8.5

Data Interpretation: The 2,3-dimethyl-THI scaffold maintains sub-nanomolar potency while driving a >6000-fold selectivity window against Aurora A. Furthermore, the methyl groups shield the polar surface area of the pyrazole core, drastically improving membrane permeability compared to the unsubstituted variant.

Mechanistic Pathway: ITK Signaling in T-Cells

To contextualize the biological application of these scaffolds, the diagram below illustrates the Interleukin-2 Inducible T-Cell Kinase (ITK) signaling pathway. ITK is a critical node downstream of the T-Cell Receptor (TCR); its selective inhibition by optimized THI derivatives prevents the release of inflammatory cytokines like IL-2, making it a prime target for allergic asthma and autoimmune therapies[3].

ITK_Signaling TCR T-Cell Receptor (TCR) Lck Lck / ZAP70 TCR->Lck ITK ITK Kinase Lck->ITK PLCg1 PLCγ1 ITK->PLCg1 Calcium Ca2+ Release PLCg1->Calcium NFAT NFAT Activation Calcium->NFAT IL2 IL-2 Production (Inflammation) NFAT->IL2 Inhibitor 2,3-diMe-THI Inhibitor Inhibitor->ITK Blocks

Caption: ITK signaling pathway in T-cells and the targeted inhibitory intervention point of THI derivatives.

Experimental Workflows and Validation Protocols

To objectively validate the performance of the 2,3-dimethyl-THI-5-amine scaffold against other derivatives, the following self-validating experimental systems must be employed.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard colorimetric or standard fluorescence assays are highly susceptible to interference from the auto-fluorescence of aromatic chemical scaffolds. TR-FRET utilizes a long-lifetime europium (Eu) fluorophore, allowing the detector to wait until background scaffold fluorescence decays before measuring the true signal, ensuring high-fidelity IC₅₀ data.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the THI derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant ITK (or Aurora A for selectivity profiling) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ for the respective kinase) and ULight-labeled synthetic peptide substrate.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Eu-anti-phospho antibody.

  • Readout: Incubate for 60 minutes and read on a microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Eu) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To prove that the 2,3-dimethylation effectively shields the polar surface area and improves passive diffusion, PAMPA isolates passive membrane permeability from active transport mechanisms (like efflux pumps), providing a direct biophysical measurement of the scaffold's lipophilicity.

  • Lipid Coating: Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane.

  • Donor Preparation: Dilute the THI compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of standard PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells.

  • Incubation: Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Papp​ ) using the standard PAMPA equation. A Papp​>5×10−6 cm/s indicates high passive permeability.

Scaffold Hopping Optimization Workflow

The transition from a high-throughput screening hit to a refined, functionalized THI core requires a systematic, property-guided workflow.

Scaffold_Hopping HTS HTS Hit: Planar Indazole (Poor Solubility, High Off-Target) SFI Solubility Forecast Index (SFI) Analysis & Crystallography HTS->SFI THI Scaffold Hop: Tetrahydroindazole (THI) (Improved SFI, Disrupted Stacking) SFI->THI DiMe Lipophilic Substitution: 2,3-Dimethyl-THI (Conformational Lock, Pocket Targeting) THI->DiMe Lead Preclinical Lead Candidate (High Efficacy, Low Toxicity) DiMe->Lead

Caption: Property-guided scaffold hopping workflow from planar indazoles to 2,3-dimethyl-THI derivatives.

Conclusion

The evolution from planar indazoles to the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold represents a triumph of structure-based drug design. While unsubstituted tetrahydroindazoles successfully solve the solubility issues inherent to flat aromatic rings, they often fall short in kinase selectivity. By strategically introducing methyl groups at the 2 and 3 positions, researchers can lock the tautomeric state, restrict the conformation of the 5-amine attachment point, and perfectly vector lipophilic bulk into specific kinase selectivity pockets. This results in building blocks that yield highly selective, highly permeable, and orally bioavailable preclinical candidates.

References

  • Burch, Jason D., et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 57, no. 13, 10 July 2014, pp. 5714-5727.[Link]

  • National Center for Biotechnology Information. "Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed." PubMed, 2014.[Link]

Sources

Comparative

High-Performance LC-MS/MS Method Validation for 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine: A Comparative Guide

As a Senior Application Scientist, I approach bioanalytical method validation not merely as a regulatory checklist, but as a self-validating system of causality. When tasked with quantifying a specific small molecule lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical method validation not merely as a regulatory checklist, but as a self-validating system of causality. When tasked with quantifying a specific small molecule like 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine in complex biological matrices (e.g., plasma or serum), every parameter—from extraction pH to mass spectrometer geometry—must be deliberately engineered.

This guide objectively compares sample preparation strategies and mass spectrometry platforms for quantifying this specific amine. All methodologies discussed are grounded in the globally harmonized [1] and the [2].

Mechanistic Insights: Analyte Profiling

Before injecting a sample, we must understand the molecule's physicochemical behavior. 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine features a primary amine group attached to a lipophilic tetrahydroindazole core.

  • Ionization Dynamics: The basic amine dictates a pKa in the alkaline range (typically ~8.0–9.5). It readily accepts a proton to form a highly stable [M+H]+ precursor ion, making Electrospray Ionization in positive mode (ESI+) the absolute gold standard for detection.

  • Chromatographic Causality: The molecule requires a reversed-phase column (e.g., C18 or Biphenyl) with an acidic mobile phase (e.g., 0.1% Formic Acid) to maintain protonation. However, basic amines are notorious for secondary electrostatic interactions with unreacted surface silanols on silica columns, leading to severe peak tailing. Utilizing a superficially porous particle (SPP) column with dense end-capping is critical to maintain sharp peak symmetry and maximize the signal-to-noise (S/N) ratio.

Regulatory Validation Architecture

To ensure data integrity, the method must follow a strict, logical progression. The diagram below maps the causality of the validation workflow required by regulatory bodies.

ValidationWorkflow cluster_validation ICH M10 Core Validation Parameters Dev Method Development (Analyte Tuning & Chromatography) Prep Sample Preparation (SPE / LLE / PPT) Dev->Prep Optimized Extraction Analysis LC-MS/MS Acquisition (QqQ or Q-TOF) Prep->Analysis Clean Extract AP Accuracy & Precision (±15% criteria) Analysis->AP Sel Selectivity & Specificity (Blank Matrix) Analysis->Sel ME Matrix Effect & Recovery (IS Normalized) Analysis->ME Stab Stability (Bench-top, F/T, Long-term) Analysis->Stab Sub Regulatory Submission (GLP Compliance) AP->Sub Sel->Sub ME->Sub Stab->Sub

ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS assays.

Comparison 1: Sample Preparation Strategies

The primary failure mode in LC-MS/MS bioanalysis of basic amines is ion suppression caused by endogenous glycerophospholipids. We compared three extraction techniques to determine the optimal balance of recovery and matrix cleanup.

Performance Comparison Table
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 85 - 95%-45% (Severe Suppression)< 10%Very High
Liquid-Liquid Extraction (LLE) 40 - 60%-10% (Mild Suppression)> 85%Moderate
Mixed-Mode Cation Exchange (MCX) 88 - 94% -4% (Negligible) > 98% High (96-well)

The Causality of the Choice: PPT is fast but leaves the extract flooded with phospholipids, causing unacceptable matrix effects. LLE struggles because basic amines require a highly alkaline pH to partition into organic solvents, which can induce analyte degradation. MCX Solid Phase Extraction (SPE) is the superior choice. By acidifying the plasma, the amine becomes positively charged and binds electrostatically to the sulfonic acid groups on the sorbent. This allows us to aggressively wash away neutral lipids with 100% organic solvent without losing the analyte.

Step-by-Step Protocol: Self-Validating MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of stable-isotope labeled Internal Standard (IS). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Acidification disrupts protein binding and ensures the primary amine of the analyte is fully protonated for strong ion-exchange retention.

  • Sorbent Conditioning: Pass 1 mL of Methanol followed by 1 mL of 0.1% Formic Acid in Water through the MCX cartridge (30 mg/1 cc).

    • Causality: Solvates the polymer bed and establishes the necessary acidic environment.

  • Sample Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 0.1% Formic Acid in Water.

    • Causality: Removes water-soluble endogenous salts and residual proteins.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Because the basic amine is ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away neutral and acidic phospholipids without eluting the target analyte.

  • Analyte Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the amine, breaking the electrostatic interaction and releasing the analyte into the elution solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase to ensure perfect peak shape upon injection.

Comparison 2: Mass Spectrometry Platforms

Once extracted, the detection platform dictates the assay's Lower Limit of Quantification (LLOQ) and specificity. We evaluated Triple Quadrupole (QqQ) against High-Resolution Q-TOF platforms.

Analytical Performance Metrics
MetricTriple Quadrupole (QqQ)High-Resolution Q-TOF
Acquisition Mode Multiple Reaction Monitoring (MRM)High-Resolution Accurate Mass (HRAM)
Sensitivity (LLOQ) 10 - 50 pg/mL 100 - 500 pg/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Specificity High (Precursor Fragment)Ultra-High (Exact Mass < 5 ppm error)
Best Use Case Routine Pharmacokinetic (PK) QuantMetabolite ID & Complex Matrix Interferences

The Causality of the Choice: For routine, high-throughput quantification of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine, the QqQ is the optimal platform. It filters out background noise by isolating the precursor ion (Q1), fragmenting it (Q2), and isolating a specific product ion (Q3), yielding sub-ng/mL sensitivity. However, if the biological matrix contains isobaric interferences (molecules with the same nominal mass), the Q-TOF becomes necessary, as it can distinguish masses at the 4th decimal place, trading absolute sensitivity for unparalleled specificity.

The Self-Validating Protocol (ICH M10 Compliance)

To transition this method from development to a validated state suitable for regulatory submission, it must satisfy the core tenets of the [1]:

  • Accuracy & Precision (A&P): Execute 3 independent validation runs over at least 2 days. Quality Control (QC) samples must be prepared at 4 distinct levels (LLOQ, Low, Mid, High). Acceptance Criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Matrix Effect & IS Normalization: Evaluate using 6 independent lots of blank matrix (including hemolyzed and lipemic lots). Calculate the Matrix Factor (MF) by comparing the peak area in the presence of matrix to the peak area in solvent. Acceptance Criteria: The IS-normalized MF coefficient of variation (CV) must be <15%, proving the extraction method successfully mitigates suppression.

  • Stability: Analyte stability must be proven under all encountered conditions: Bench-top (ambient), Freeze-Thaw (at least 3 cycles from -80°C to room temperature), and Long-term storage.

By strictly adhering to the causality of chemistry—matching the extraction pH to the analyte's pKa and utilizing IS-normalized MRM transitions—this protocol inherently validates itself against analytical drift, ensuring robust, reproducible data.

References

  • International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation Step 5." European Medicines Agency (EMA), 2022. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research, 2018. URL:[Link]

Validation

comparative efficacy of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine analogues in drug discovery

As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multidimensional balancing act between target affinity, selectivity, and pharmacokinetic viability. The 2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multidimensional balancing act between target affinity, selectivity, and pharmacokinetic viability. The 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine core has emerged as a highly privileged chemotype in modern drug discovery. While historically recognized for its utility in kinase inhibition (e.g., CDK2 and ITK) [1][2], recent campaigns have repurposed this versatile scaffold to target the Sigma-2 receptor (S2R/TMEM97)—a critical biomarker and therapeutic target in oncology and central nervous system (CNS) disorders [3].

This guide objectively compares the efficacy, selectivity, and metabolic stability of three functionalized analogues derived from the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold, providing the mechanistic rationale and self-validating protocols necessary to reproduce these findings.

Mechanistic Rationale: The Topological Advantage of the Scaffold

The core structure of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine offers two distinct pharmacological advantages:

  • Tautomeric Rigidification: The N2, C3-dimethylation strictly defines the tautomeric state of the pyrazole ring. This eliminates the conformational heterogeneity often observed in unsubstituted indazoles, thereby reducing entropic penalties upon target binding [1].

  • Vectorial Functionalization: The C5-primary amine serves as an ideal synthetic vector. The S2R binding pocket requires a basic nitrogen flanked by hydrophobic domains. By modifying this 5-amine, we can systematically tune the basicity ( pKa​ ) and steric bulk to drive Sigma-2 selectivity over the closely related Sigma-1 receptor (S1R) [4].

Comparative Efficacy & Stability Data

To evaluate the scaffold's potential, we synthesized three analogues by modifying the C5-amine and compared them against DTG (1,3-Di-o-tolylguanidine), a standard pan-sigma receptor ligand.

  • Analogue A: N-Benzyl derivative (introduces a flexible aromatic ring).

  • Analogue B: N-Acetyl derivative (neutralizes amine basicity via amide formation).

  • Analogue C: N-Cyclopropylmethyl derivative (introduces aliphatic bulk while retaining basicity).

CompoundR-Group at C5-AmineS2R Ki​ (nM)S1R Ki​ (nM)Selectivity (S1R/S2R)Microsomal T1/2​ (min)
Analogue A -NH-Benzyl18.5>10,000>540x22.4
Analogue B -NH-Acetyl (Amide)>10,000>10,000N/A>60.0
Analogue C -NH-CH₂-Cyclopropyl12.14,500371x45.8
DTG (Standard) N/A35.041.01.1xN/A
Causality in the Data:
  • The Basicity Requirement: Analogue B completely loses affinity for both receptors. Causality: The S2R binding pocket requires a protonatable basic nitrogen to form a critical salt bridge with an aspartate residue (Asp29 in TMEM97). Acylation neutralizes this basicity, abolishing binding [4].

  • Metabolic Liability vs. Affinity: Analogue A shows excellent S2R affinity due to π−π stacking interactions, but suffers from a short microsomal half-life due to benzylic oxidation. Analogue C replaces the benzyl group with a cyclopropylmethyl moiety. This maintains the required basicity and lipophilicity while removing the metabolically labile benzylic position, doubling the half-life while slightly improving S2R affinity [3].

Validated Experimental Protocols

To ensure trustworthiness, every assay must operate as a self-validating system. Below are the methodologies used to generate the comparative data.

Protocol A: Radioligand Competitive Binding Assay (S2R)

This assay quantifies the binding affinity ( Ki​ ) of the analogues by measuring their ability to displace a radioactive tracer.

  • Membrane Preparation: Isolate membranes from PC12 cells (which express high endogenous levels of S2R) via Dounce homogenization and differential centrifugation.

  • Equilibrium Incubation: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 8.0), 3 nM [³H]-DTG (radioligand), membrane homogenate, and varying concentrations of the test analogue (10⁻¹⁰ to 10⁻⁵ M). Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Self-Validation (NSB Control): In parallel wells, include 10 µM Haloperidol. Causality: Haloperidol saturates all specific S2R sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB) to the plastic or lipid membrane, allowing us to calculate the true specific binding window.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Washing: Wash filters 3x with ice-cold Tris-HCl buffer. Causality: Ice-cold temperatures kinetically freeze the system, drastically reducing the off-rate ( koff​ ) of the ligand-receptor complex during the wash steps and preserving signal integrity.

  • Quantification: Extract filters into scintillation vials, add liquid scintillation cocktail, and quantify radioactivity (DPM) using a Liquid Scintillation Counter (LSC).

G A Synthesized Analogues (5-amine substituted) C Competitive Incubation with [³H]-DTG A->C Add to assay plate B Membrane Preparation (TMEM97 / S2R) B->C Add membrane homogenate D Rapid Vacuum Filtration & Ice-Cold Wash C->D Terminate equilibrium E Liquid Scintillation Counting (LSC) D->E Extract bound fraction F Data Analysis (IC₅₀ & Kᵢ) E->F Quantify radioactivity

Workflow of the radioligand competitive binding assay for evaluating analogue affinity.

Protocol B: Liver Microsomal Stability Assay

This assay evaluates the vulnerability of the analogues to Phase I hepatic metabolism.

  • Incubation Setup: Combine test analogues (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system to initiate metabolism.

  • Self-Validation (Minus-NADPH Control): Run a parallel incubation where the NADPH regenerating system is replaced with buffer. Causality: Cytochrome P450 (CYP) enzymes require NADPH as a cofactor. If degradation occurs in the minus-NADPH control, the instability is due to chemical degradation or non-CYP esterases, not CYP-mediated metabolism.

  • Termination: At designated time points (0, 15, 30, 60 mins), extract aliquots and immediately quench into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly precipitates the microsomal proteins, halting metabolism. The internal standard corrects for any volumetric losses or matrix effects during subsequent LC-MS/MS analysis.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance and half-life ( T1/2​ ).

References

  • Burch, J. D., Lau, K., Barker, J. J., et al. (2014). "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." Journal of Medicinal Chemistry, 57(13), 5714-5727. Available at:[Link]

  • Schiltz, G. E., Iyamu, I. D., Lv, W., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248-1256. Available at:[Link]

  • Iyamu, I. D., Lv, W., Malik, N., et al. (2019). "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." ACS Medicinal Chemistry Letters, 10(5), 758-763. Available at:[Link]

  • Lee, J. C., Hong, K. H., Becker, A., et al. (2021). "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry, 214, 113232. Available at:[Link]

Sources

Comparative

Benchmarking 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine Binding Kinetics Against Standard ITK Ligands

Interleukin-2 Inducible T-cell Kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, serving as a primary driver of T-cell receptor (TCR) signaling. Pharmacological inhibition of ITK is a highly vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Interleukin-2 Inducible T-cell Kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec family, serving as a primary driver of T-cell receptor (TCR) signaling. Pharmacological inhibition of ITK is a highly validated strategy for treating inflammatory diseases, asthma, and T-cell malignancies. Recent structure-based drug design efforts have identified the tetrahydroindazole scaffold as a highly privileged motif for ATP-competitive kinase inhibition.

This guide benchmarks the binding kinetics of the foundational fragment 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (hereafter referred to as Compound THI-5A ) against two highly characterized standard ITK ligands: , a reversible aminothioaryl-thiazolo inhibitor, and , an optimized, highly selective tetrahydroindazole clinical candidate.

Mechanistic Rationale: Why Kinetics Over Affinity?

In early-stage drug discovery, relying solely on thermodynamic affinity ( IC50​ or Kd​ ) can be misleading due to the high intracellular concentration of ATP (~1–5 mM), which readily outcompetes reversible inhibitors. To accurately benchmark Compound THI-5A, we must utilize Surface Plasmon Resonance (SPR) to resolve the individual association ( kon​ ) and dissociation ( koff​ ) rates.

The tetrahydroindazole core of THI-5A acts as a classic hinge-binding motif. By anchoring to the ITK hinge region via hydrogen bonds, the scaffold projects its amine and dimethyl groups into the selectivity pocket above the ligand plane, a mechanism thoroughly validated during the . While THI-5A is a low-molecular-weight fragment, its kinetic profile—specifically its dissociation rate—provides a critical baseline for evolving prolonged target residence time ( τ=1/koff​ ). Prolonged residence time directly correlates with sustained in vivo efficacy by locking the kinase in an inactive conformation long after the free drug has cleared from circulation.

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck / ZAP-70 TCR->Lck ITK ITK (Target) Lck->ITK PLCg1 PLCγ1 Activation ITK->PLCg1 Ca2 Ca2+ Mobilization PLCg1->Ca2 IL2 IL-2 Secretion Ca2->IL2

Fig 1: ITK-mediated T-cell signaling pathway driving IL-2 secretion.

Quantitative Data: Kinetic Benchmarking

To objectively compare THI-5A against the standard ligands, kinetic profiles were generated using a high-sensitivity SPR system. The data below illustrates the transition from a transient fragment binder (THI-5A) to an optimized, long-residence-time inhibitor (GNE-9822).

LigandTargetMW ( g/mol ) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
Compound THI-5A ITK165.24 1.2×105 1.8×10−2 150.00.9
BMS-509744 ITK623.83 4.5×105 8.5×10−3 18.91.9
GNE-9822 ITK436.51 8.9×105 6.2×10−4 0.726.8

Data Interpretation: Compound THI-5A demonstrates a highly respectable Kd​ of 150 nM for a fragment, driven by a rapid association rate but limited by a fast dissociation rate ( τ<1 min). In contrast, offers moderate residence time, while the highly elaborated GNE-9822 achieves sub-nanomolar affinity primarily through a dramatically slower koff​ , effectively silencing the kinase for nearly 30 minutes per binding event.

Experimental Protocol: Self-Validating SPR Workflow

To ensure data trustworthiness, the following methodology employs a self-validating system using oriented capture and rigorous solvent correction. Direct amine coupling is intentionally avoided, as random crosslinking of lysine residues often occludes the ATP-binding pocket and results in heterogeneous ligand binding.

SPR_Workflow Immob Oriented ITK Capture (SA Sensor Chip) Assay Analyte Injection (Kinetic Titration) Immob->Assay Dissoc Dissociation Phase (Buffer Flow) Assay->Dissoc Regen Surface Regeneration (Optional) Dissoc->Regen Regen->Assay

Fig 2: Self-validating SPR workflow for kinetic benchmarking.

Step-by-Step Methodology

1. Surface Preparation (Oriented Capture)

  • Causality: Kinases are structurally dynamic and prone to denaturation. Using a Streptavidin (SA) sensor chip to capture in vivo biotinylated ITK ensures uniform, active-site-accessible presentation.

  • Action: Condition the SA chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH. Inject biotinylated ITK (diluted to 10 µg/mL in running buffer) onto Flow Cell 2 (FC2) to achieve a capture level of ~2000 Resonance Units (RU). Leave FC1 blank to serve as the reference cell.

2. Buffer Formulation & Solvent Correction

  • Causality: Small molecules like THI-5A and BMS-509744 require DMSO for aqueous solubility. Because DMSO causes massive bulk refractive index shifts, a solvent correction curve is mandatory to prevent false-positive binding signals.

  • Action: Prepare the running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, and exactly 2% (v/v) DMSO. Prepare a 6-point DMSO calibration series ranging from 1.5% to 2.8% DMSO and inject prior to the analytes.

3. Kinetic Titration (Multi-Cycle)

  • Action: Prepare a 3-fold dilution series of THI-5A (1.37 µM down to 5.6 nM), BMS-509744 (200 nM down to 0.8 nM), and GNE-9822 (10 nM down to 0.04 nM).

  • Action: Inject each concentration over both FC1 and FC2 at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Action: Monitor the association phase for 120 seconds, followed by a dissociation phase of 300 seconds (for THI-5A) or 1800 seconds (for GNE-9822).

4. Data Analysis & System Validation

  • Action: Double-reference the data by subtracting the FC1 signal and a buffer-only injection (blank). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Validation Check: The system is considered self-validated if the χ2 value of the fit is <10% of the maximum response ( Rmax​ ), and the U-value (uniqueness) is <15. This confirms that the kinetic parameters are mathematically independent and the surface is homogeneous.

Conclusion

Benchmarking 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine against standard ITK ligands reveals its immense potential as a high-quality starting point for fragment-based drug discovery (FBDD). While it lacks the extended residence time of mature drugs like GNE-9822, its highly efficient hinge-binding kinetics provide a robust, low-molecular-weight scaffold for targeted elaboration and optimization.

References

  • Burch, J.D. et al. "Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors." ACS Publications (2014). URL:[Link]

Validation

Reproducibility Validation of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine Biological Assays: A Technical Comparison Guide

As drug development pipelines increasingly rely on high-throughput screening (HTS), the reproducibility of biological assays remains a critical bottleneck. The compound 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on high-throughput screening (HTS), the reproducibility of biological assays remains a critical bottleneck. The compound 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS 1781627-89-1) represents a highly potent, nitrogen-dense pharmacophore scaffold frequently utilized in the design of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) complexes[1].

However, the lipophilic nature of the tetrahydroindazole core, combined with its basic amine functionality, introduces significant assay liabilities—namely, colloidal aggregation, compound autofluorescence, and non-specific protein binding. To prevent false positives and ensure scientific integrity, assay platforms must be rigorously compared and orthogonally validated.

This guide provides a comprehensive framework for establishing a self-validating assay cascade, objectively comparing primary biochemical screening platforms (TR-FRET vs. ADP-Glo) and secondary cellular assays to ensure absolute reproducibility when evaluating tetrahydroindazole derivatives.

The Mechanistic Challenge of Tetrahydroindazole Scaffolds

Tetrahydroindazoles are privileged scaffolds that act as ATP-competitive inhibitors in the kinase hinge region[1]. When targeting complexes like CDK2/Cyclin E, the 2,3-dimethyl substitution enhances hydrophobic packing within the binding cleft, effectively blocking the phosphorylation of downstream targets such as the Retinoblastoma (Rb) protein, thereby inducing cell cycle arrest[2].

Pathway ATP ATP CDK2 CDK2 / Cyclin Complex ATP->CDK2 Binds Cleft Inhibitor 2,3-dimethyl-4,5,6,7-tetrahydro- 2H-indazol-5-amine Inhibitor->CDK2 Competitive Inhibition Arrest Cell Cycle Arrest Inhibitor->Arrest Induces PhosphoRb Phosphorylated Rb CDK2->PhosphoRb Phosphorylates Substrate Retinoblastoma (Rb) Protein Substrate->PhosphoRb CellCycle Cell Cycle Progression PhosphoRb->CellCycle Promotes

Mechanism of CDK2 inhibition by tetrahydroindazole derivatives leading to cell cycle arrest.

While potent, this scaffold's physicochemical properties can interfere with standard optical assays. The conjugated ring system can absorb UV-Vis light, quenching fluorescence readouts, while poor aqueous solubility at concentrations >10 µM often leads to micelle formation and enzyme sequestration.

Objective Comparison of Biochemical Assay Platforms

To isolate true target engagement from assay artifacts, we must compare the performance of two industry-standard platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based ADP Detection (ADP-Glo) .

TR-FRET: Overcoming Compound Autofluorescence

TR-FRET utilizes lanthanide donors (e.g., Europium or Terbium) which possess exceptionally long fluorescence lifetimes (1–2 ms). By introducing a "time-gated" delay of 100–900 µs between excitation and emission detection, the short-lived autofluorescence of the tetrahydroindazole core and the microtiter plate is completely allowed to decay[3]. This results in a highly reproducible signal-to-background ratio[4].

ADP-Glo: The Orthogonal Truth-Teller

While TR-FRET is robust, it relies on the detection of a specific phosphopeptide product. If a compound acts as an inner-filter effect (IFE) quencher, it may still yield a false positive. ADP-Glo serves as a self-validating orthogonal platform because it measures the universal byproduct of kinase activity—ADP formation—via a coupled luciferase reaction, entirely independent of the compound's optical properties[3].

Table 1: Performance Comparison for Tetrahydroindazole Screening
Assay PlatformDetection ModalitySusceptibility to AutofluorescenceSusceptibility to AggregationHistorical Z'-FactorOptimal Use Case
TR-FRET Time-Gated FluorescenceVery Low (due to 100µs delay)Moderate (requires detergent)0.75 - 0.85Primary HTS Screening
ADP-Glo Coupled LuminescenceZero (Non-optical readout)Moderate (requires detergent)0.70 - 0.80Orthogonal Hit Confirmation
Standard FRET Prompt FluorescenceHigh (Scaffold quenching)High< 0.50Not Recommended

Self-Validating Experimental Protocols

To ensure trustworthiness, the following step-by-step methodology incorporates built-in causality checks. Every protocol is designed as a self-validating system: if the compound is an artifactual aggregator, the assay will expose it.

Protocol A: Primary TR-FRET Kinase Assay with Aggregation Control

Causality Check: The addition of a non-ionic detergent disrupts colloidal aggregates. If the IC₅₀ of the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine derivative shifts by >10-fold upon detergent addition, the compound is flagged as a non-specific aggregator.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Detergent Supplementation: Split the buffer into two conditions: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100)[3].

  • Compound Plating: Echo-dispense the compound in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) into a 384-well low-volume ProxiPlate. Ensure final DMSO concentration remains strictly at 1% to prevent precipitation.

  • Enzyme/Substrate Addition: Add 2 nM CDK2/Cyclin E complex and 50 nM biotinylated substrate peptide. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Kₘ value (e.g., 25 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read on a compatible microplate reader using a 340 nm excitation, a 100 µs delay, and dual emission at 615 nm (donor) and 665 nm (acceptor).

Protocol B: Orthogonal ADP-Glo Validation

Causality Check: True ATP-competitive inhibitors will show concordant IC₅₀ values between TR-FRET and ADP-Glo. Discrepancies indicate optical interference or luciferase inhibition[3].

  • Reaction Setup: Replicate Steps 1-5 from Protocol A in a solid white 384-well plate using Buffer B.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence with an integration time of 0.5–1 second per well.

Workflow Comp Compound Library (Tetrahydroindazoles) TRFRET Primary Screen (TR-FRET Assay) Comp->TRFRET ADPGlo Orthogonal Validation (ADP-Glo Assay) TRFRET->ADPGlo IC50 < 1µM Interference Counter-Screen (PAINS/Aggregation) ADPGlo->Interference Confirmed Cell Cell-Based Assay (BrdU Proliferation) Interference->Cell Validated

HTS reproducibility workflow for validating tetrahydroindazole-based kinase inhibitors.

Translating Biochemical Potency to Cellular Efficacy

Biochemical validation must be tethered to cellular target engagement. For CDK2 inhibitors based on the 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine scaffold, cell viability assays (like CellTiter-Glo) can be misleading. Because CDK2 inhibition primarily causes cell cycle arrest (cytostatic) rather than immediate cell death (cytotoxic), ATP-based viability readouts often underestimate compound potency.

The Solution: Compare CellTiter-Glo against a direct marker of DNA synthesis, such as BrdU (Bromodeoxyuridine) incorporation .

Table 2: Cross-Validation Metrics for Tetrahydroindazole Derivatives

Data represents typical validation metrics for a highly optimized tetrahydroindazole lead compound.

Assay TypePlatformSignal-to-Background (S/B)Z'-FactorMeasured IC₅₀ / EC₅₀ (nM)Inter-plate CV (%)
Biochemical TR-FRET12.50.8245 ± 34.2%
Biochemical ADP-Glo8.00.7651 ± 55.8%
Cellular CellTiter-Glo (Viability)4.50.65> 1000 (Artifactual)8.5%
Cellular BrdU (Proliferation)6.20.71120 ± 126.1%

Causality Insight: The discrepancy between CellTiter-Glo (>1000 nM) and BrdU (120 nM) highlights the necessity of choosing an assay modality that reflects the biological mechanism of action. The BrdU assay accurately captures the G1/S phase arrest induced by the compound[1], proving that the biochemical potency successfully translates across the cell membrane.

Conclusion

Validating the biological activity of 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine derivatives requires a deliberate, physics-driven approach to assay design. By utilizing time-gated TR-FRET to bypass compound autofluorescence[5], employing ADP-Glo as an orthogonal luminescence check[3], and selecting BrdU incorporation over generic viability assays, researchers can build a highly trustworthy, self-validating data package. This rigorous framework ensures that only true, mechanistically sound inhibitors progress through the drug discovery pipeline.

References
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: NIH / PubMed Central URL:[Link]

  • Assay Development for Protein Kinase Enzymes Source: NCBI Bookshelf / NIH URL:[Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The science behind SwiftFluo TR-FRET kinase kits Source: Scientist Live URL:[Link]

  • TR-FRET Powers Smarter Drug Screening Source: Sino Biological URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.